molecular formula C12H25NO4 B15542517 Boc-NH-PEG1-C5-OH

Boc-NH-PEG1-C5-OH

货号: B15542517
分子量: 247.33 g/mol
InChI 键: CUHGWBFUDZNHSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Boc-NH-PEG1-C5-OH is a useful research compound. Its molecular formula is C12H25NO4 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C12H25NO4

分子量

247.33 g/mol

IUPAC 名称

tert-butyl N-[2-(5-hydroxypentoxy)ethyl]carbamate

InChI

InChI=1S/C12H25NO4/c1-12(2,3)17-11(15)13-7-10-16-9-6-4-5-8-14/h14H,4-10H2,1-3H3,(H,13,15)

InChI 键

CUHGWBFUDZNHSF-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

In-depth Technical Guide: The Structure and Function of Boc-NH-PEG1-C5-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-C5-OH is a bifunctional chemical linker instrumental in the burgeoning field of targeted protein degradation. Specifically, it serves as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of the linker component is critical to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This guide provides a detailed examination of the structure of this compound, its physicochemical properties, a plausible synthetic route, and its role in the broader context of PROTAC-mediated protein degradation.

Chemical Structure and Properties

The structure of this compound, systematically named tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate, is characterized by three key functional components: a Boc-protected amine, a single polyethylene glycol (PEG) unit, and a terminal pentanol. This arrangement provides a versatile scaffold for the assembly of PROTACs. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the primary amine, preventing its unwanted reaction during the sequential attachment of ligands for the target protein and the E3 ligase. The PEG unit enhances the molecule's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The terminal hydroxyl group on the pentyl chain offers a reactive handle for further chemical modification, typically for conjugation to one of the PROTAC's ligands.

Physicochemical Data
PropertyValueSource
Molecular Formula C12H25NO4N/A
Molecular Weight 247.33 g/mol N/A
SMILES O=C(OC(C)(C)C)NCCOCCCCCON/A
Appearance Viscous Liquid[3]
Solubility Soluble in DMSO, DCM, DMF[4]
Storage Conditions -20°C[3]

Synthesis of this compound: A Plausible Experimental Protocol

Materials
  • N-Boc-ethanolamine (tert-butyl (2-hydroxyethyl)carbamate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 5-Chloropentan-1-ol

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Experimental Procedure
  • Formation of the Alkoxide: To a solution of N-Boc-ethanolamine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the cessation of hydrogen gas evolution, indicating the formation of the sodium alkoxide.

  • Williamson Ether Synthesis: The reaction mixture is cooled back to 0 °C, and a solution of 5-chloropentan-1-ol (1.2 eq) in anhydrous THF is added dropwise. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion (typically 12-18 hours).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Role in PROTAC-Mediated Protein Degradation

The linker component of a PROTAC, for which this compound serves as a precursor, is a critical determinant of its biological activity. The length, rigidity, and chemical composition of the linker directly impact the formation and stability of the ternary complex, which is the cornerstone of PROTAC-induced protein degradation.[10][11] An optimally designed linker correctly orients the target protein and the E3 ligase to facilitate the efficient transfer of ubiquitin to the target, marking it for degradation by the proteasome.

The synthesis of a PROTAC using a Boc-NH-PEG-OH linker generally follows a modular approach. The terminal hydroxyl group of the linker can be activated (e.g., by conversion to a mesylate or tosylate) or directly coupled to a carboxylic acid on one of the ligands (e.g., the E3 ligase ligand) via an esterification reaction. Following this, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine, which can then be coupled to the second ligand (e.g., the target protein binder), typically through an amide bond formation.

Visualization of the PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Boc_Linker This compound Coupling1 Esterification Boc_Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Coupling1 POI_Ligand Protein of Interest Ligand (with COOH) Coupling2 Amide Coupling POI_Ligand->Coupling2 Intermediate1 Boc-Linker-E3 Ligand Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 H2N-Linker-E3 Ligand Deprotection->Intermediate2 Intermediate2->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating a protected amine, a solubilizing PEG unit, and a reactive hydroxyl group, makes it an ideal building block for the modular synthesis of PROTACs. A thorough understanding of its chemical properties and synthetic accessibility is crucial for the rational design and development of novel protein degraders with therapeutic potential. The continued exploration of linkers with diverse lengths and compositions will undoubtedly lead to the discovery of more potent and selective PROTACs for a wide range of diseases.

References

In-Depth Technical Guide to Boc-NH-PEG1-C5-OH: A Core Component in PROTAC Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-C5-OH, systematically named tert-butyl (2-(2-(5-hydroxypentyl)oxy)ethyl)carbamate, is a heterobifunctional linker molecule integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[][2] This guide provides a comprehensive overview of the chemical properties, specifications, and applications of this compound, offering detailed experimental context for its use in advanced drug development.

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4] this compound serves as a versatile building block for constructing these linkers, offering a combination of a short polyethylene glycol (PEG) spacer for improved hydrophilicity and an alkyl chain for structural flexibility.[3][5]

Chemical Properties and Specifications

This compound is a well-characterized molecule with defined physicochemical properties. The following tables summarize its key specifications.

PropertyValue
Molecular Formula C12H25NO4
Molecular Weight 247.33 g/mol
Appearance Solid
SMILES O=C(OC(C)(C)C)NCCOCCCCCO
IUPAC Name tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate

Table 1: General Chemical Properties of this compound.[]

ParameterSpecification
Purity Typically ≥95% (confirm with supplier)
Storage Conditions Store at -20°C for long-term stability.
Shipping Conditions Room temperature in the continental US.

Table 2: Typical Specifications for this compound.[]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned in two main steps: the preparation of the key intermediates and their subsequent coupling.

Step 1: Preparation of tert-butyl (2-hydroxyethyl)carbamate (Boc-NH-PEG1-OH)

This well-known compound can be synthesized from 2-aminoethanol and di-tert-butyl dicarbonate (Boc₂O).

  • Materials: 2-aminoethanol, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 2-aminoethanol in DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of Boc₂O in DCM dropwise to the stirred solution of 2-aminoethanol.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl (2-hydroxyethyl)carbamate.

Step 2: Williamson Ether Synthesis to Yield this compound

This step involves the reaction of the alkoxide of tert-butyl (2-hydroxyethyl)carbamate with 5-bromopentan-1-ol.

  • Materials: tert-butyl (2-hydroxyethyl)carbamate, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), 5-bromopentan-1-ol.

  • Procedure:

    • Dissolve tert-butyl (2-hydroxyethyl)carbamate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C.

    • Carefully add NaH portion-wise to the stirred solution.

    • Allow the mixture to stir at 0°C for 30 minutes to form the alkoxide.

    • Slowly add 5-bromopentan-1-ol to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Role in PROTAC Design and Signaling Pathways

The primary application of this compound is as a precursor for the linker component of a PROTAC molecule. The Boc-protected amine allows for the sequential and controlled attachment of the E3 ligase ligand and the POI-targeting ligand. The terminal hydroxyl group can be further functionalized, for example, by conversion to a carboxylic acid or an azide, to facilitate conjugation with the desired ligands.

The general workflow for utilizing this compound in PROTAC synthesis is depicted below.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_linker_prep Linker Functionalization cluster_conjugation Ligand Conjugation cluster_biological_action Biological Action Boc_Linker This compound Functionalized_Linker Functionalized Linker (e.g., -COOH, -N3) Boc_Linker->Functionalized_Linker Activation of -OH Linker_E3 Linker-E3 Ligand Conjugate Functionalized_Linker->Linker_E3 Coupling Reaction E3_Ligand E3 Ligase Ligand E3_Ligand->Linker_E3 POI_Ligand POI Ligand PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Linker_E3->PROTAC Boc Deprotection & Coupling Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Cellular Entry Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: General workflow for PROTAC synthesis and action using a functionalized Boc-protected linker.

The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved through the ubiquitin-proteasome system. The PROTAC facilitates the formation of a ternary complex, bringing the target protein into close proximity with an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Cascade Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: Schematic of the PROTAC-induced protein degradation signaling pathway.

Safety and Handling

This compound is intended for laboratory research use only. A Safety Data Sheet (SDS) should be consulted before handling. General precautions include:

  • Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.[6]

  • Personal Protective Equipment: Wear appropriate protective gloves, safety goggles, and a lab coat.[6]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. For long-term storage, -20°C is recommended.[6]

Conclusion

This compound is a valuable and versatile chemical tool for researchers and drug development professionals working in the field of targeted protein degradation. Its unique structure, combining a Boc-protected amine, a short PEG spacer, and a functionalizable hydroxyl group, makes it an ideal building block for the synthesis of PROTACs. Understanding its chemical properties, and potential synthetic routes, and its role in the broader context of PROTAC design is crucial for the successful development of this innovative class of therapeutics.

References

Technical Guide: Boc-NH-PEG1-C5-OH for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-NH-PEG1-C5-OH, a bifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide will cover the chemical properties, applications, and detailed experimental protocols relevant to the use of this compound in PROTAC development.

Introduction to this compound

This compound is a polyethylene glycol (PEG)-based linker molecule featuring a Boc-protected amine and a terminal hydroxyl group. The PEG spacer enhances solubility and provides flexibility to the resulting PROTAC molecule, while the terminal functional groups allow for sequential conjugation to a target protein ligand and an E3 ligase ligand.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 2711732-75-9
Molecular Weight 247.33 g/mol
Molecular Formula C₁₂H₂₅NO₄
Synonym tert-butyl N-{2-[(5-hydroxypentyl)oxy]ethyl}carbamate
Storage Conditions Store at -20°C for long-term stability.[1]

Application in PROTAC Synthesis

This compound serves as a versatile building block in the modular synthesis of PROTACs. The general workflow for synthesizing a PROTAC using this linker involves a two-step process:

  • Conjugation to the first ligand: The terminal hydroxyl group can be activated, for example, by conversion to a leaving group like a tosylate, to react with a nucleophilic handle on either the target protein ligand or the E3 ligase ligand. Alternatively, the hydroxyl group can participate in coupling reactions such as esterification.

  • Boc deprotection and conjugation to the second ligand: The Boc protecting group on the amine is removed under acidic conditions to liberate the free amine. This amine is then available for covalent linkage to the second ligand, typically through an amide bond formation.

The length of the PEG linker is a critical parameter in PROTAC design as it influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG1 unit in this compound provides a short, flexible spacer.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in the synthesis of a PROTAC.

Boc-Deprotection of the Linker

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a crucial step to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected linker or intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA), typically 10-20 equivalents, to the stirred solution. This can be added as a 20-50% solution in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or another suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected amine.

PROTAC Synthesis Workflow

This protocol outlines a general two-step synthesis of a PROTAC, starting with the conjugation of this compound to a ligand for the protein of interest (POI), followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Synthesis of POI-Linker Intermediate

This step involves forming a stable bond between the hydroxyl group of this compound and an amine-functionalized POI ligand. This can be achieved by activating the hydroxyl group.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Amine-containing POI ligand (POI-NH₂)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Activation of the hydroxyl group:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Add TEA (1.5 equivalents) and cool the solution to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.

    • Concentrate the reaction mixture under reduced pressure.

  • Coupling to the POI ligand:

    • Dissolve the crude tosylated intermediate and the amine-containing POI ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture by preparative HPLC to yield the POI-Linker intermediate.

Step 2: Synthesis of the Final PROTAC

This step involves the deprotection of the Boc group on the POI-Linker intermediate and subsequent coupling to an E3 ligase ligand.

Materials:

  • POI-Linker intermediate from Step 1

  • DCM and TFA for Boc deprotection (as per Protocol 4.1)

  • Amine-containing E3 ligase ligand (E3-NH₂)

  • Coupling agents (e.g., HATU, HOBt)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Boc Deprotection:

    • Follow the Boc-deprotection protocol described in Section 4.1 to remove the Boc group from the POI-Linker intermediate, yielding the free amine.

  • Coupling to the E3 Ligase Ligand:

    • Dissolve the deprotected POI-Linker amine (1.0 equivalent) and the E3 ligase ligand containing a carboxylic acid (1.1 equivalents) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture by preparative HPLC to yield the final PROTAC molecule.

PROTAC Mechanism of Action

The synthesized PROTAC molecule functions by inducing the proximity of the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ternary->PROTAC Recycled Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its defined structure, including a short PEG spacer and orthogonal protecting groups, allows for the controlled and sequential assembly of these complex heterobifunctional molecules. The experimental protocols provided in this guide offer a foundation for researchers to incorporate this linker into their PROTAC design and discovery workflows, ultimately contributing to the development of novel therapeutics for a wide range of diseases.

References

The Indispensable Role of the Boc Protecting Group in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. Its robustness under a variety of reaction conditions, coupled with its facile and selective removal under mild acidic conditions, has made it an invaluable tool in the synthesis of complex molecules, from peptides to pharmaceuticals.

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of an amine functional group.[1] By converting the amine into a carbamate, its reactivity is significantly diminished, thereby preventing unwanted side reactions at the nitrogen atom while chemical transformations are carried out elsewhere in the molecule.[1] This technical guide provides an in-depth exploration of the Boc protecting group, detailing its mechanism of action, providing comprehensive experimental protocols, and presenting quantitative data to inform synthetic strategy.

Core Principles and Mechanism of Action

The introduction of the Boc group, or Boc protection, is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base, although the reaction can also proceed under neutral or aqueous conditions.[2][3] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group which subsequently decomposes into the volatile byproducts carbon dioxide and tert-butanol.[4] This decomposition provides a strong thermodynamic driving force for the reaction.[5]

Conversely, the removal of the Boc group, or deprotection, is efficiently carried out under acidic conditions.[5] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.[3] The mechanism begins with the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[6] The formation of gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, helps to drive the deprotection reaction to completion.[6]

A key advantage of the Boc group is its orthogonality with other common protecting groups. For instance, it is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis conditions used to cleave the Cbz (carboxybenzyl) group, making it highly valuable in complex synthetic endeavors like solid-phase peptide synthesis (SPPS).[1][5]

Data Presentation: Boc Protection and Deprotection Conditions

The following tables summarize quantitative data for the Boc protection of various primary amines and the subsequent deprotection, highlighting the versatility and efficiency of these methods.

Table 1: N-Boc Protection of Primary Amines with Di-tert-butyl Dicarbonate

Amine SubstrateBoc₂O (equiv.)Base (equiv.)SolventTemperatureTime (h)Yield (%)
Aniline1.1TEA (1.1)THFRoom Temp2>95
Benzylamine1.1NaHCO₃ (2.0)Dioxane/H₂ORoom Temp398
Glycine methyl ester1.2TEA (1.5)CH₂Cl₂0 °C to RT496
3-Chloroaniline1.0NoneH₂ORoom Temp4>90[7]
Aminoglycoside1.6TEAH₂O/MeOH55 °C1690-97[8]

This table is a compilation of representative data; yields and reaction times may vary based on the specific substrate and reaction scale.

Table 2: Deprotection of N-Boc Protected Amines

N-Boc SubstrateAcid (equiv. or conc.)SolventTemperatureTimeYield (%)
Boc-Aniline25% TFACH₂Cl₂Room Temp2 hQuantitative[9]
Boc-Phenylalanine4M HClDioxaneRoom Temp30 minQuantitative[10]
Boc-Protected Peptide50% TFACH₂Cl₂Room Temp30 min>95
Boc-3-chloroaniline derivative4M HClMethanolRoom Temp2 h>90[7]
Boc-Serine derivative5 equiv. TFACH₂Cl₂60 °C (Microwave)30 minHigh[11]

This table provides examples of common deprotection conditions. The choice of acid and solvent should be tailored to the specific substrate to avoid unwanted side reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a general method for the N-Boc protection of a primary amine on a 1 mmol scale using Boc anhydride.[2]

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv.)

  • Triethylamine (TEA) (1.1 mmol, 1.1 equiv.) (if the amine is a salt)

  • Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) (5-10 mL)

  • 1 M HCl (aqueous)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 mmol) in the chosen solvent (5-10 mL). If the starting material is an amine salt (e.g., hydrochloride), add triethylamine (1.1 mmol) to liberate the free amine.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane (20 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL) (if a base like TEA was used), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard method for the removal of a Boc group from a protected amine using TFA in dichloromethane.[9]

Materials:

  • N-Boc protected amine (1.0 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the N-Boc protected amine (1.0 mmol) in dichloromethane (5-10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA). A common practice is to use a solution of 20-50% TFA in CH₂Cl₂. For a 25% solution, add an equal volume of TFA to the volume of CH₂Cl₂ used to dissolve the substrate.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the deprotection by TLC until the starting material is no longer present.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected amine.

  • Further purification, if necessary, can be performed by column chromatography or crystallization.

Mandatory Visualizations

G cluster_workflow General Workflow of Protecting Group Synthesis Start Starting Material (with reactive amine) Protect Boc Protection (e.g., Boc₂O, base) Start->Protect Protected Boc-Protected Intermediate Protect->Protected React Reaction at Another Functional Group Protected->React Deprotect Boc Deprotection (e.g., TFA, HCl) React->Deprotect Product Final Product (with free amine) Deprotect->Product

Caption: General workflow illustrating the use of the Boc protecting group in a multi-step synthesis.

G cluster_protection Mechanism of Boc Protection Amine R-NH₂ (Amine) Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack attacks C=O Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Collapse Collapse of Intermediate Intermediate->Collapse Protected_Amine R-NH-Boc (Boc-protected amine) Collapse->Protected_Amine Byproducts CO₂ + t-BuOH Collapse->Byproducts

Caption: Mechanism of amine protection using di-tert-butyl dicarbonate (Boc₂O).

G cluster_deprotection Mechanism of Boc Deprotection Protected_Amine R-NH-Boc Protonation Protonation of Carbonyl Protected_Amine->Protonation Acid H⁺ (e.g., from TFA) Acid->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage Cleavage of t-Butyl Group Protonated_Intermediate->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Byproducts CO₂ + Isobutylene Cleavage->Byproducts forms Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine R-NH₃⁺ (Free Amine Salt) Decarboxylation->Free_Amine

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

References

The Pivotal Role of the PEG Spacer in Boc-NH-PEG1-C5-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the thoughtful selection of linker molecules is a critical determinant of success. The heterobifunctional linker, Boc-NH-PEG1-C5-OH, represents a foundational building block in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the multifaceted function of the polyethylene glycol (PEG) spacer within this molecule, supported by quantitative data, detailed experimental protocols, and visual workflows to empower rational drug design.

This compound is comprised of three key functional domains: a tert-butyloxycarbonyl (Boc) protected amine, a single ethylene glycol unit (PEG1) spacer, and a terminal pentanoic acid (C5-OH). This strategic arrangement allows for a controlled, stepwise conjugation strategy, crucial for the precise assembly of bioconjugates. While the Boc-protected amine and the carboxylic acid provide the reactive handles for conjugation, it is the central PEG1 spacer that imparts a host of desirable physicochemical and biological properties to the final conjugate.

Core Function of the PEG1 Spacer

The PEG1 spacer, though short, plays a critical role in modulating the properties of the molecule and its conjugates. Its primary functions include enhancing solubility, providing spatial separation and flexibility, and influencing the stability and cell permeability of the final construct.[1][2]

Solubility Enhancement

A frequent challenge in drug development is the poor aqueous solubility of small molecule drugs and complex bioconjugates.[3] The hydrophilic nature of the ethylene glycol unit in the PEG1 spacer can significantly improve the solubility of hydrophobic molecules to which it is attached.[] This enhanced solubility is crucial for improving formulation stability, bioavailability, and ensuring that potency values measured in biochemical assays are more accurately reflected in cellular and in vivo models.[]

Spatial Optimization and Flexibility

In the context of PROTACs, the linker is not merely a passive connector but an active participant in the formation of a productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[5] The length and flexibility of the linker are paramount for achieving the optimal geometry for efficient ubiquitination of the target protein.[6] The PEG1 spacer provides a defined and flexible span, which can be critical for enabling the necessary protein-protein interactions within the ternary complex. While longer PEG chains can offer greater flexibility, a short PEG1 spacer can be advantageous in situations where a more constrained conformation is required to achieve selective and potent degradation.[5][7]

Impact on Cell Permeability and Stability

The incorporation of a PEG spacer can influence the cell permeability of a PROTAC molecule. PEG linkers can adopt folded conformations, which may shield the polar surface area of the molecule, creating a more compact structure that is more readily able to traverse the cell membrane.[1] However, there is a delicate balance, as excessive PEGylation can sometimes decrease cellular uptake.[1] The ether backbone of the PEG spacer is also generally less susceptible to oxidative cleavage compared to alkyl chains, potentially enhancing the metabolic stability of the PROTAC.[]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG spacer is a critical parameter that must be empirically optimized for each PROTAC system. The following tables summarize findings from comparative studies on the effect of linker length on the degradation of different target proteins. While specific data for PEG1 is not always available, the trends for short PEG linkers provide valuable insights.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths [8][9]

Linker Length (atoms)DC50 (nM)Dmax (%)
12~100~70
16<10>95
19~50~80
21>100<60

This data illustrates that for ERα degradation, a 16-atom linker was significantly more potent than both shorter and longer linkers, highlighting the existence of an optimal linker length.

Table 2: Comparative Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying Linker Lengths [7][8]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No significant degradationN/A
12Sub-micromolar>80
21396
2929276

This study demonstrates that for TBK1, a minimum linker length was required to induce degradation, with potency decreasing with a very long linker.

Experimental Protocols

The utilization of this compound in the synthesis of a bioconjugate, such as a PROTAC, involves a sequential, three-step process: deprotection of the Boc group, activation of the carboxylic acid, and conjugation to the respective ligands.

Protocol 1: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the deprotected linker (H₂N-PEG1-C5-OH).

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This protocol details the activation of the carboxylic acid terminus for subsequent coupling to an amine-containing molecule (e.g., an E3 ligase ligand or a POI ligand).

Materials:

  • Deprotected linker from Protocol 1 (H₂N-PEG1-C5-OH) or this compound

  • Amine-containing molecule (Ligand-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the linker (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

  • In a separate flask, dissolve the amine-containing molecule (Ligand-NH₂) (1 equivalent) in anhydrous DMF and add DIPEA (3 equivalents).

  • Add the activated NHS ester solution to the Ligand-NH₂ solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final conjugate by preparative reverse-phase HPLC or flash column chromatography.

Visualizing the Workflow and Mechanism

The following diagrams, generated using the Graphviz DOT language, illustrate the logical workflow for synthesizing a PROTAC using this compound and the subsequent mechanism of action.

PROTAC_Synthesis_Workflow start This compound deprotection Boc Deprotection (TFA in DCM) start->deprotection linker_amine H2N-PEG1-C5-OH deprotection->linker_amine activation Carboxylic Acid Activation (EDC, NHS) linker_amine->activation activated_linker Activated Linker activation->activated_linker conjugation1 Amide Coupling activated_linker->conjugation1 ligand1 POI Ligand (Amine-functionalized) ligand1->conjugation1 intermediate POI-Linker-COOH conjugation1->intermediate activation2 Carboxylic Acid Activation (EDC, NHS) intermediate->activation2 activated_intermediate Activated Intermediate activation2->activated_intermediate conjugation2 Amide Coupling activated_intermediate->conjugation2 ligand2 E3 Ligase Ligand (Amine-functionalized) ligand2->conjugation2 protac Final PROTAC conjugation2->protac

Caption: Sequential synthesis workflow for a PROTAC using a bifunctional PEG linker.

PROTAC_Mechanism_of_Action protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination ternary->ubiquitination ub Ubiquitin ub->ubiquitination poly_ub_poi Poly-ubiquitinated POI ubiquitination->poly_ub_poi degradation Proteasomal Degradation poly_ub_poi->degradation proteasome 26S Proteasome proteasome->degradation peptides Degraded Peptides degradation->peptides recycled_protac PROTAC (recycled) degradation->recycled_protac

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The this compound molecule, while seemingly simple, is a testament to the importance of rational linker design in modern drug development. The PEG1 spacer is a critical component that imparts favorable physicochemical properties, including enhanced solubility and stability, while providing the necessary spatial orientation for effective biological activity, particularly in the context of PROTACs. The ability to fine-tune the properties of a bioconjugate through the judicious choice of a linker is a powerful tool for researchers. This technical guide has provided an overview of the function of the PEG1 spacer, supported by comparative data and detailed experimental protocols, to aid in the design and synthesis of next-generation therapeutics. As the field of targeted protein degradation continues to evolve, a deep understanding of the role of each component of these complex molecules will be paramount to their successful clinical translation.

References

An In-depth Technical Guide to Heterobifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Linkers

Heterobifunctional linkers are indispensable chemical tools in the field of bioconjugation, enabling the covalent joining of two distinct biomolecules with high precision and control.[1][2] Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional linkers feature two different reactive moieties.[3] This intrinsic asymmetry is crucial for orchestrating sequential and controlled conjugation reactions, thereby minimizing the formation of undesirable homopolymers or aggregates.[3][4]

The general architecture of a heterobifunctional linker consists of three key components: two distinct reactive functional groups and a spacer arm that bridges them. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls, carbonyls), while the nature of the spacer arm influences properties such as solubility, steric hindrance, and the distance between the conjugated molecules. Furthermore, the spacer arm can be designed to be either stable (non-cleavable) or labile (cleavable) under specific physiological conditions.[5][6]

This guide provides a comprehensive overview of the core concepts, chemistries, and applications of heterobifunctional linkers, with a focus on quantitative data and detailed experimental protocols to aid researchers in their practical applications.

Classification of Heterobifunctional Linkers

Heterobifunctional linkers are primarily classified based on the specificity of their reactive ends. The selection of a linker is contingent upon the available functional groups on the biomolecules to be conjugated.

Common Reactive Group Combinations:
  • Amine- and Sulfhydryl-Reactive Linkers: This is the most widely used class of heterobifunctional linkers. One end typically features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues), while the other end has a maleimide group that specifically targets sulfhydryl groups (e.g., on cysteine residues).[1][7] This combination allows for a controlled, two-step conjugation process.[8]

  • Carbonyl- and Sulfhydryl-Reactive Linkers: These linkers contain a hydrazide or aminooxy group that reacts with carbonyls (aldehydes or ketones) and a sulfhydryl-reactive group. Carbonyl groups can be naturally present or introduced into biomolecules, such as the oxidation of carbohydrate moieties in glycoproteins.[9]

  • Amine- and Photoreactive Linkers: These linkers combine an amine-reactive group with a photoreactive group, such as an aryl azide or a diazirine.[10] The photoreactive group remains inert until activated by UV light, at which point it forms a highly reactive species that can non-selectively insert into C-H or N-H bonds of nearby molecules.[11][12]

  • Sulfhydryl- and Photoreactive Linkers: Similar to the above, these linkers possess a sulfhydryl-reactive group and a photoreactive group, enabling targeted attachment to a cysteine residue followed by light-induced crosslinking to an interacting molecule.

  • Bioorthogonal "Click Chemistry" Linkers: These linkers utilize bioorthogonal reactions, which proceed with high efficiency and selectivity in biological environments without interfering with native biochemical processes. A prominent example is the strain-promoted alkyne-azide cycloaddition (SPAAC), where a dibenzocyclooctyne (DBCO) group reacts specifically with an azide group.[13][14][15]

Quantitative Data of Common Heterobifunctional Linkers

The physical and chemical properties of heterobifunctional linkers are critical for designing successful bioconjugation strategies. The following tables summarize key quantitative data for a selection of commonly used linkers.

LinkerReactive GroupsSpacer Arm Length (Å)Molecular Weight ( g/mol )Cleavable?Water Soluble?
SMCC NHS ester, Maleimide8.3334.32[16][17]NoNo
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3[18]436.37[18]NoYes[10]
MBS NHS ester, Maleimide9.9[19]314.25[19]NoNo
GMBS NHS ester, Maleimide6.8[19]280.23[19]NoNo
EMCS NHS ester, Maleimide9.4[19]308.29[19]NoNo
SPDP NHS ester, Pyridyldithiol6.8312.36Yes (Disulfide)No
LC-SPDP NHS ester, Pyridyldithiol15.7423.54Yes (Disulfide)No
SIA NHS ester, Iodoacetyl1.5282.06NoNo
SIAB NHS ester, Iodoacetyl10.6[19]402.14[19]NoNo
SANPAH NHS ester, Phenyl azide18.2289.24NoNo
Sulfo-SANPAH Sulfo-NHS ester, Phenyl azide18.2411.35NoYes
ANB-NOS NHS ester, Phenyl azide8.0[19]276.21[19]NoNo
MPBH Hydrazide, Maleimide11.8[19]225.24[19]NoNo
DBCO-NHS Ester NHS ester, DBCO11.1401.42NoNo
DBCO-PEG4-NHS Ester NHS ester, DBCO25.6577.63NoYes
Linker SeriesReactive GroupsSpacer Arm Length (Å)Molecular Weight ( g/mol )Cleavable?Water Soluble?
SM(PEG)2 NHS ester, Maleimide17.6490.47NoYes
SM(PEG)4 NHS ester, Maleimide25.0578.58NoYes
SM(PEG)6 NHS ester, Maleimide32.4666.69NoYes
SM(PEG)8 NHS ester, Maleimide39.8754.80NoYes
SM(PEG)12 NHS ester, Maleimide53.4[20]865.92[20]NoYes
SM(PEG)24 NHS ester, Maleimide95.21482.58NoYes

Key Experimental Protocols

Two-Step NHS Ester-Maleimide Conjugation using Sulfo-SMCC

This protocol describes the conjugation of a primary amine-containing protein (Protein-NH2) to a sulfhydryl-containing molecule (Molecule-SH).

Materials:

  • Protein-NH2

  • Molecule-SH

  • Sulfo-SMCC

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Desalting columns

Procedure:

Step 1: Maleimide-Activation of Protein-NH2

  • Prepare Protein-NH2 in Conjugation Buffer at a concentration of 1-10 mg/mL.[18][21]

  • Immediately before use, dissolve Sulfo-SMCC in water to a concentration of 10 mg/mL.[18]

  • Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution.[18] The optimal molar excess should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[8]

  • Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[22]

Step 2: Conjugation to Molecule-SH

  • If Molecule-SH contains disulfide bonds, reduce them to free sulfhydryls using a reducing agent like TCEP or DTT. If DTT is used, it must be removed prior to conjugation.[22][23]

  • Combine the maleimide-activated Protein-NH2 with Molecule-SH in the desired molar ratio.

  • Incubate the reaction for 1-2 hours at room temperature at pH 6.5-7.5.[22]

  • The reaction can be quenched by adding a small molecule with a free sulfhydryl group (e.g., cysteine or 2-mercaptoethanol).

  • Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.[22]

Copper-Free Click Chemistry using DBCO-NHS Ester and an Azide

This protocol details the conjugation of a primary amine-containing antibody to an azide-modified oligonucleotide.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-modified oligonucleotide

  • DBCO-NHS Ester

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Step 1: DBCO-Activation of Antibody

  • Prepare the antibody at a concentration of 1-10 mg/mL.[13]

  • Dissolve DBCO-NHS Ester in DMSO to a concentration of 10 mM.[13]

  • Add a 20- to 30-fold molar excess of the DBCO-NHS Ester solution to the antibody solution. The final DMSO concentration should be below 20%.[13][24]

  • Incubate for 60 minutes at room temperature.[13][14]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.[14][24]

  • Remove excess DBCO-NHS Ester and quenching agent via a desalting column.[25]

Step 2: Conjugation to Azide-Oligonucleotide

  • Combine the DBCO-activated antibody with the azide-modified oligonucleotide. A 2- to 4-fold molar excess of the oligonucleotide is recommended.[24]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[24]

  • Monitor the conjugation by SDS-PAGE, observing a band shift corresponding to the conjugated antibody.

  • Purify the final antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange HPLC).[14][24]

Photoreactive Crosslinking using an Aryl Azide Linker

This protocol outlines a general procedure for using a heterobifunctional linker with an amine-reactive group and a photoreactive aryl azide.

Materials:

  • Amine-containing protein

  • Interacting molecule

  • NHS-Aryl Azide crosslinker

  • Amine-free buffer (e.g., phosphate buffer)

  • UV lamp (long-wave UV, 330-370 nm for nitrophenyl azides)[11]

  • Ice bath

Procedure:

Step 1: Amine-Reactive Labeling

  • In subdued light, dissolve the NHS-Aryl Azide linker in DMSO.

  • Add the linker solution to the amine-containing protein in an amine-free buffer at a 10- to 50-fold molar excess.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess linker via a desalting column.

Step 2: Photo-induced Crosslinking

  • Add the interacting molecule to the solution of the aryl azide-labeled protein.

  • Place the sample on ice to dissipate heat generated by the UV lamp.[1]

  • Expose the sample to UV light for 5-30 minutes. The optimal exposure time should be determined empirically.[1]

  • Analyze the crosslinked products by SDS-PAGE and Western blotting or mass spectrometry.

Glycoprotein Conjugation via Aldehyde-Hydrazide Chemistry

This protocol describes the conjugation of a glycoprotein to a hydrazide-functionalized molecule.

Materials:

  • Glycoprotein

  • Hydrazide-functionalized molecule

  • Sodium meta-periodate

  • 0.1 M Sodium Acetate Buffer, pH 5.5

  • Coupling Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0)

  • Aniline (as a catalyst, optional but recommended)[9]

Procedure:

Step 1: Generation of Aldehydes on the Glycoprotein

  • Dissolve the glycoprotein (e.g., 5 mg/mL) in 0.1 M Sodium Acetate Buffer, pH 5.5.[26]

  • Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.[26]

  • Mix equal volumes of the glycoprotein and periodate solutions.[26]

  • Incubate for 5-15 minutes at room temperature in the dark.

  • Remove excess periodate and by-products by desalting into the Coupling Buffer.

Step 2: Hydrazone Bond Formation

  • Dissolve the hydrazide-functionalized molecule in the Coupling Buffer.

  • Add the hydrazide-functionalized molecule to the oxidized glycoprotein solution.

  • If using, add aniline to catalyze the reaction.[9]

  • Incubate for 2-4 hours at room temperature.[9][26]

  • The resulting hydrazone bond is stable for many applications. For enhanced stability, it can be reduced to a secondary amine bond using sodium cyanoborohydride.

  • Purify the conjugate by size-exclusion chromatography.[26]

Cleavage of Disulfide-Containing Linkers

This protocol describes the cleavage of a disulfide bond within a cleavable linker using DTT or TCEP.

Materials:

  • Bioconjugate with a disulfide linker

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Buffer (e.g., PBS, pH 7.0-8.0)

Procedure:

Using DTT:

  • Dissolve the bioconjugate in the buffer.

  • Add DTT to a final concentration of 10-100 mM.[27][28]

  • Incubate for 30 minutes at 37°C.[27]

  • Analyze the cleavage products by SDS-PAGE under reducing conditions.

Using TCEP:

  • TCEP is effective over a wider pH range and does not contain a thiol group, making it compatible with subsequent maleimide reactions after removal.[29]

  • Add TCEP to a final concentration of 1-10 mM.

  • Incubate for 5-30 minutes at room temperature.[30]

  • Analyze the cleavage products.

Mandatory Visualizations

G cluster_0 Step 1: Activation of Molecule A cluster_1 Purification cluster_2 Step 2: Conjugation to Molecule B molA Molecule A (e.g., Antibody with -NH2) activated_molA Activated Molecule A (Maleimide-functionalized) molA->activated_molA + Linker (pH 7.2-7.5) linker Heterobifunctional Linker (e.g., Sulfo-SMCC) purification Remove Excess Linker (Desalting / Dialysis) activated_molA->purification purified_molA Purified Activated Molecule A purification->purified_molA molB Molecule B (e.g., Drug with -SH) conjugate Final Bioconjugate (A - Linker - B) purified_molA->conjugate + Molecule B (pH 6.5-7.5) G cluster_0 Non-Cleavable Linker Mechanism cluster_1 Cleavable Linker Mechanism ADC_stable ADC with Non-Cleavable Linker (Stable in Circulation) Internalization_NC Internalization into Target Cell ADC_stable->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation Antibody & Linker Degradation Lysosome_NC->Degradation Lysosomal Proteases Release_NC Active Payload Released (with linker remnant) Degradation->Release_NC ADC_cleavable ADC with Cleavable Linker (Stable in Circulation) Internalization_C Internalization into Target Cell ADC_cleavable->Internalization_C Trigger Encounter Intracellular Trigger (e.g., low pH, high GSH, enzymes) Internalization_C->Trigger Cleavage Linker Cleavage Trigger->Cleavage Release_C Active Payload Released Cleavage->Release_C G cluster_0 Step 1: Prepare Reactive Partners cluster_1 Step 2: Copper-Free Click Reaction cluster_2 Step 3: Purification molA Molecule A (e.g., Antibody) + DBCO-NHS Ester activated_molA DBCO-functionalized Antibody molA->activated_molA molB Molecule B (e.g., Oligo) + Azide Modification azide_molB Azide-functionalized Oligonucleotide molB->azide_molB mix Mix Activated Partners (Aqueous Buffer, RT or 4°C) activated_molA->mix azide_molB->mix conjugate Final Bioconjugate (Stable Triazole Linkage) mix->conjugate Strain-Promoted Azide-Alkyne Cycloaddition purification Purify Conjugate (e.g., HPLC) conjugate->purification

References

Solubility Profile of Boc-NH-PEG1-C5-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Boc-NH-PEG1-C5-OH, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective handling, reaction setup, and purification in drug discovery and development workflows.

Core Concepts and Structure

This compound, with the chemical name tert-butyl (2-(2-(5-hydroxypentoxy)ethoxy)ethyl)carbamate, is a heterobifunctional molecule. Its structure comprises a Boc-protected amine, a single polyethylene glycol (PEG) unit, and a C5 alkyl chain terminating in a hydroxyl group. This combination of a lipophilic Boc group and alkyl chain with a hydrophilic PEG unit and terminal alcohol gives it a variable solubility profile that is essential for its function in linking distinct chemical moieties.

Quantitative Solubility Data

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, data for closely related analogs provides valuable insights into its likely solubility behavior. The presence of the flexible PEG and alkyl chains generally imparts good solubility in many common organic solvents.

The following table summarizes available solubility data for structurally similar compounds.

Compound NameStructureSolventSolubility (mg/mL)Molarity (mM)Notes
Boc-NH-PEG1-OH Boc-NH-(CH₂)₂-O-(CH₂)₂-OHDMSO100620.35Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[1]
Ethyl AcetateSoluble-Qualitative data.
MethanolSoluble-Qualitative data.
ChloroformSparingly Soluble-Qualitative data.
WaterSoluble-Qualitative data.
Boc-NH-PEG1-CH₂COOH Boc-NH-(CH₂)₂-O-CH₂-COOHDMSO100456.14Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[2]

Note: The data provided is for analogous compounds and should be used as a guideline for this compound. Empirical determination of solubility for the specific batch and application is highly recommended.

Experimental Protocol: Determination of Solubility

The following is a standard protocol for determining the solubility of this compound in a given organic solvent.

Objective: To determine the approximate solubility of this compound in a selected organic solvent at room temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, Dichloromethane, Methanol, Ethanol, Ethyl Acetate)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Procedure:

  • Preparation of Saturated Solution:

    • Weigh out an excess amount of this compound (e.g., 20 mg) into a clean, dry vial.

    • Add a small, precise volume of the chosen solvent (e.g., 0.2 mL).

    • Cap the vial tightly and vortex vigorously for 2-3 minutes to facilitate dissolution.

    • Allow the vial to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure saturation. Periodically agitate the mixture during this time.

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Analysis of the Supernatant:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant using the dilution factor.

    • The resulting concentration is the solubility of this compound in the tested solvent, typically expressed in mg/mL or mol/L.

Logical Workflow and Visualization

This compound is a key component in the construction of PROTACs. The logical workflow for its use involves sequential or convergent chemical reactions to link a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Linker This compound Step1 Step 1: Couple Linker to First Ligand Linker->Step1 TargetLigand Target Protein Ligand (with reactive group) TargetLigand->Step1 E3Ligand E3 Ligase Ligand (with reactive group) Step3 Step 3: Couple Second Ligand E3Ligand->Step3 Step2 Step 2: Deprotection (Boc removal) Step1->Step2 Step2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC using a heterobifunctional linker.

The diagram above illustrates a common synthetic route where the this compound linker is first coupled to one of the ligands, followed by the removal of the Boc protecting group, and finally, the attachment of the second ligand to form the complete PROTAC molecule. The hydroxyl group and the amine (after deprotection) serve as the two points of attachment for the respective ligands.

References

A Technical Guide to the Storage and Handling of Boc-NH-PEG1-C5-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling procedures for Boc-NH-PEG1-C5-OH, a commonly used PEG-based PROTAC linker. Adherence to these guidelines is crucial for maintaining the integrity, stability, and safety of the compound.

Storage Recommendations

Proper storage of this compound is critical to prevent degradation and ensure its efficacy in downstream applications. The optimal storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder (Pure) -20°CUp to 3 yearsKeep the vial tightly sealed.
4°CUp to 2 yearsFor shorter-term storage.
In DMSO -80°CUp to 6 monthsStore as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[1][2]
-20°CUp to 1 monthSuitable for short-term storage of stock solutions.[1][2]
4°CUp to 2 weeksRecommended for solutions that will be used promptly.[1]

Note: It is recommended to allow the product to equilibrate to room temperature for at least one hour before use and prior to opening the vial.[1]

Handling and Safety Protocols

Safe handling of this compound is essential to minimize exposure and potential hazards. While it is not classified as a hazardous substance according to some safety data sheets, standard laboratory precautions should always be observed.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the use of appropriate protective gear.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat safety_goggles Safety Goggles gloves Chemical-Resistant Gloves researcher Researcher handling Handling This compound researcher->handling handling->lab_coat Wear handling->safety_goggles Wear handling->gloves Wear

Caption: Recommended Personal Protective Equipment for handling this compound.

General Handling Procedures
  • Ventilation: Use the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Avoid Inhalation: Avoid breathing dust or vapors. If inhaled, move to fresh air.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Disposal

Dispose of the compound and its container in accordance with local, state, and federal regulations. Avoid release into the environment.[3]

Preparation and Use of Solutions

When preparing solutions of this compound, it is best practice to prepare and use them on the same day.[1] If stock solutions are necessary, follow the storage guidelines in Table 1.

Experimental Protocol for Solution Preparation
  • Equilibration: Allow the vial of solid this compound to reach room temperature for at least one hour before opening.[1]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for this compound.

  • Dissolution: Add the desired volume of DMSO to the solid to achieve the target concentration. If needed, use an ultrasonic bath to aid dissolution.

  • Aliquoting: For storage, divide the stock solution into smaller, single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at the recommended temperature (-20°C or -80°C).

Solution_Preparation_Workflow start Start equilibrate Equilibrate Vial to Room Temperature start->equilibrate add_solvent Add DMSO equilibrate->add_solvent ultrasonicate Ultrasonicate (if needed) add_solvent->ultrasonicate aliquot Aliquot Solution ultrasonicate->aliquot use_immediately Use Immediately ultrasonicate->use_immediately store Store at -20°C or -80°C aliquot->store end End store->end use_immediately->end

Caption: Workflow for the preparation and storage of this compound solutions.

Chemical Stability and Incompatibilities

To the best of current knowledge, the specific chemical incompatibilities and degradation pathways for this compound have not been thoroughly investigated. However, as a Boc-protected amine, it is susceptible to deprotection under acidic conditions. Therefore, contact with strong acids should be avoided. The hydroxyl group may react with strong oxidizing agents.

By following these storage and handling recommendations, researchers can ensure the quality and reliability of this compound for their research and development activities.

References

An In-depth Technical Guide to Boc-NH-PEG1-C5-OH for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the evolving landscape of targeted therapeutics, the strategic design of linker molecules is paramount to the efficacy and safety of novel drug modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of Boc-NH-PEG1-C5-OH, a heterobifunctional linker increasingly utilized in drug discovery. We will delve into its core features, physicochemical properties, and its pivotal role in the synthesis of next-generation therapeutics. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in harnessing the full potential of this versatile linker.

Introduction to this compound

This compound is a chemical linker characterized by three key functional components:

  • A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group serves as a readily cleavable protecting group for the primary amine. This allows for controlled, sequential conjugation reactions, a cornerstone of complex molecule synthesis. The Boc group is stable under a wide range of conditions but can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA).

  • A single polyethylene glycol (PEG) unit: The short PEG chain imparts hydrophilicity to the linker and the resulting conjugate. This can improve solubility, reduce aggregation, and favorably modulate the pharmacokinetic properties of the final drug product.

  • A terminal hydroxyl group on a C5 alkyl chain: The pentanol moiety provides a reactive handle for conjugation to various molecules, typically after activation to a more reactive species.

This unique combination of features makes this compound a valuable building block in the construction of PROTACs and ADCs, where precise control over linker chemistry is essential for therapeutic success.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective application in drug discovery workflows. The following table summarizes key quantitative data for this linker.

PropertyValueSource
Molecular Formula C12H25NO4[1]
Molecular Weight 247.33 g/mol [1]
Appearance Varies; may be a solid or viscous liquidVendor Data
Solubility Soluble in DMSOVendor Data
Storage Conditions Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months[1]

Applications in Drug Discovery

The heterobifunctional nature of this compound makes it a versatile tool for medicinal chemists. Its primary applications lie in the development of PROTACs and as a component in the linkers of ADCs.

Role in PROTAC Synthesis

PROTACs are chimeric molecules that induce the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system. A PROTAC typically consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This compound is an ideal candidate for the linker component. The Boc-protected amine allows for the sequential attachment of the target protein ligand and the E3 ligase ligand. The PEG unit enhances the solubility and cell permeability of the final PROTAC molecule, which is often a challenge for these "beyond Rule of 5" compounds. The C5 alkyl chain provides appropriate spacing to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Enters DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Application in Antibody-Drug Conjugate (ADC) Linkers

ADCs are targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, solubility, and efficacy of the ADC.

While this compound may not be used as the entire linker itself, its structural motifs are highly relevant. The hydrophilic PEG unit can be incorporated into longer ADC linkers to:

  • Enhance Solubility: Many potent cytotoxic payloads are hydrophobic. Incorporating PEG elements into the linker can improve the overall solubility of the ADC, reducing the risk of aggregation, especially at higher drug-to-antibody ratios (DARs).

  • Improve Pharmacokinetics: The hydrophilic nature of PEG can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and increased tumor accumulation.

  • Modulate Stability: The chemical nature of the linker dictates the release mechanism of the payload. While this specific linker has a stable amide bond precursor, other cleavable moieties can be incorporated alongside PEG units to achieve desired payload release profiles within the tumor microenvironment.

Experimental Protocols

The following section provides detailed methodologies for key experimental procedures involving this compound and similar Boc-protected PEG linkers in the context of PROTAC synthesis.

Boc Deprotection of the Amine Group

Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Experimental Workflow: Boc Deprotection

Boc_Deprotection_Workflow Start Start: This compound Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddTFA Add TFA (20-50%) Cool->AddTFA Stir Stir at 0°C to RT AddTFA->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Monitor->Stir Incomplete Concentrate Concentrate under reduced pressure Monitor->Concentrate Complete End End: Deprotected Amine (TFA Salt) Concentrate->End

Caption: Step-by-step workflow for the deprotection of the Boc group.

Amide Bond Formation with an E3 Ligase Ligand

Objective: To couple the deprotected amine of the PEG linker to a carboxylic acid on an E3 ligase ligand.

Materials:

  • Deprotected PEG1-C5-OH amine (from section 4.1)

  • E3 ligase ligand with a carboxylic acid functional group

  • Coupling reagents (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the E3 ligase ligand (1 equivalent) and the deprotected PEG linker amine (1.1 equivalents) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting product by flash column chromatography or preparative HPLC.

Logical Relationship: Amide Coupling Reaction

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions DeprotectedLinker H2N-PEG1-C5-OH Product E3 Ligand-CO-NH-PEG1-C5-OH DeprotectedLinker->Product E3Ligand E3 Ligase Ligand-COOH E3Ligand->Product CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Key components for amide bond formation.

Conclusion

This compound is a highly valuable and versatile linker for modern drug discovery. Its well-defined structure, featuring a Boc-protected amine, a hydrophilic PEG spacer, and a reactive hydroxyl group, provides medicinal chemists with the tools to construct complex and effective targeted therapeutics. The ability to modulate solubility and pharmacokinetic properties while enabling controlled, sequential synthesis makes it a linker of choice for the development of innovative PROTACs and for incorporation into advanced ADC designs. The experimental protocols and data presented in this guide are intended to serve as a foundational resource for researchers aiming to leverage the unique advantages of this compound in their drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG1-C5-OH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the Boc-NH-PEG1-C5-OH linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker, featuring a Boc-protected amine, a single polyethylene glycol (PEG) unit, and a C5 alkyl chain terminating in a hydroxyl group, offers a versatile platform for conjugating a target protein ligand and an E3 ligase ligand.

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their favorable properties. The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule. Furthermore, the length and composition of the linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein. Alkyl and PEG chains are the most common linker motifs due to their synthetic accessibility and the ease with which their length and composition can be tuned.[3]

Overview of this compound

This compound is a bifunctional linker designed for sequential conjugation. The key features of this linker are:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the selective deprotection of the amine under acidic conditions, enabling its conjugation to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) via amide bond formation.

  • PEG1 Unit: A single PEG unit enhances the hydrophilicity of the linker, which can improve the solubility of the resulting PROTAC.

  • C5 Alkyl Chain with a Terminal Hydroxyl Group: The five-carbon chain provides spatial separation between the two ligands. The terminal hydroxyl group can be activated for subsequent reaction with a nucleophilic group (e.g., an amine) on the second ligand.

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound typically follows a multi-step sequence. The strategy involves the sequential coupling of the POI ligand and the E3 ligase ligand to the linker. The order of addition can be varied depending on the specific chemistry of the ligands. A general workflow is presented below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Ligand 1-COOH (POI or E3 Ligase) B->C D Boc-NH-PEG1-C5-Ligand 1 C->D E Boc-NH-PEG1-C5-Ligand 1 F Acidic Conditions (e.g., TFA in DCM) E->F G H2N-PEG1-C5-Ligand 1 F->G H H2N-PEG1-C5-Ligand 1 J Amide Coupling (e.g., HATU, DIPEA) H->J I Ligand 2-COOH (E3 Ligase or POI) I->J K Final PROTAC: Ligand 2-NH-PEG1-C5-Ligand 1 J->K

General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC using the this compound linker. These protocols are based on common synthetic methodologies for PROTACs and should be optimized for specific ligands.

Protocol 1: Synthesis of the Linker-Ligand 1 Intermediate

This protocol describes the coupling of a carboxylic acid-containing ligand (Ligand 1, either for the POI or E3 ligase) to the hydroxyl end of the this compound linker via an ester linkage.

Materials:

  • This compound

  • Carboxylic acid-functionalized POI or E3 ligase ligand (Ligand 1-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) if solubility is an issue

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) and Ligand 1-COOH (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Dilute the filtrate with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-NH-PEG1-C5-O-Ligand 1 intermediate.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to liberate the free amine.

Materials:

  • Boc-NH-PEG1-C5-O-Ligand 1 intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-NH-PEG1-C5-O-Ligand 1 intermediate (1.0 equivalent) in a mixture of DCM and TFA (e.g., 1:1 or 4:1 v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting crude amine (H₂N-PEG1-C5-O-Ligand 1) can often be used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC

This protocol describes the coupling of the second carboxylic acid-containing ligand (Ligand 2) to the newly deprotected amine.

Materials:

  • H₂N-PEG1-C5-O-Ligand 1 intermediate

  • Carboxylic acid-functionalized E3 ligase or POI ligand (Ligand 2-COOH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve Ligand 2-COOH (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the crude H₂N-PEG1-C5-O-Ligand 1 intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified directly by preparative HPLC to yield the final PROTAC molecule.

Data Presentation

The following table provides a template for summarizing quantitative data from PROTAC synthesis experiments.

StepProductStarting Material (mass, mmol)Reagents (equivalents)SolventReaction Time (h)Yield (%)Purity (%)
1Boc-NH-PEG1-C5-O-Ligand 1This compound (e.g., 100 mg, 0.40 mmol)Ligand 1-COOH (1.1), DCC (1.2), DMAP (0.1)DCM1875>95 (NMR)
2H₂N-PEG1-C5-O-Ligand 1Boc-protected intermediate (e.g., 150 mg, 0.30 mmol)TFA/DCM (1:1)DCM/TFA1.5~100 (crude)-
3Final PROTACAmine intermediate (e.g., 130 mg, 0.30 mmol)Ligand 2-COOH (1.0), HATU (1.2), DIPEA (2.0)DMF845>98 (HPLC)

Note: The data in this table are illustrative and will vary depending on the specific ligands and reaction conditions.

PROTAC-Mediated Protein Degradation Pathway

The synthesized PROTAC facilitates the degradation of a target protein through the ubiquitin-proteasome pathway.

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of PROTAC-induced protein degradation.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs. Its bifunctional nature allows for a controlled and sequential assembly of the final heterobifunctional molecule. The protocols and information provided herein serve as a guide for researchers to develop novel protein degraders. It is essential to note that reaction conditions and purification methods may require optimization for each specific PROTAC being synthesized.

References

Application Notes and Protocols: A Guide to Boc-NH-PEG1-C5-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-C5-OH is a heterobifunctional linker molecule integral to the synthesis of various bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This linker features three key components:

  • A tert-butyloxycarbonyl (Boc) protected primary amine , which provides a latent reactive site for subsequent conjugation following a deprotection step.

  • A short polyethylene glycol (PEG1) spacer , which enhances the solubility and pharmacokinetic properties of the final conjugate.

  • A terminal carboxylic acid (-OH) , which serves as a reactive handle for covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule ligands, through the formation of a stable amide bond.

These application notes provide a detailed, step-by-step guide for the effective conjugation of this compound to a primary amine-containing molecule, the subsequent deprotection of the Boc group, and purification of the resulting conjugate.

Core Applications in Drug Development

The primary application of this compound is in the construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.[1][2] The linker plays a crucial role in tethering a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][5]

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (Protein of Interest) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC (Bifunctional Molecule) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section details the two primary chemical transformations involving this compound: amide bond formation and Boc group deprotection.

Part 1: Amide Coupling of this compound to an Amine-Containing Molecule

The conjugation of the carboxylic acid moiety of the linker to a primary amine on a target molecule is typically achieved via carbodiimide-mediated coupling, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7][8] The NHS ester intermediate enhances coupling efficiency and stability in aqueous solutions.[8]

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow start Start: Reagents reagents This compound + Amine-Molecule (R-NH2) + EDC / NHS start->reagents activation Step 1: Carboxylic Acid Activation (Formation of NHS Ester) reagents->activation Add EDC/NHS pH 4.5-6.0 coupling Step 2: Amine Coupling (Nucleophilic Attack) activation->coupling Add R-NH2 Adjust pH to 7.0-8.0 product Product: Boc-NH-PEG1-C5-NH-R coupling->product purification Step 3: Purification product->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for EDC/NHS-mediated amide coupling.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other non-amine, non-carboxylate buffer.

  • Quenching Solution (optional): Hydroxylamine or 2-Mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving water-insoluble components.

Protocol (Two-Step Method):

  • Preparation of Reactants:

    • Dissolve this compound in Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Amine Coupling:

    • Add the activated linker solution to the amine-containing molecule solution.

    • Ensure the final pH of the reaction mixture is between 7.0 and 8.0 for efficient coupling to primary amines. Adjust with a non-amine base if necessary.

    • Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To quench any unreacted NHS ester, add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) and incubate for 15 minutes.

  • Purification:

    • Purify the resulting conjugate from excess reagents and byproducts using an appropriate method based on the properties of the conjugate (see Purification Table below).

Quantitative Parameters for Amide Coupling:

ParameterRecommended RangeNotes
Molar Ratio (Linker:EDC:NHS) 1 : (1.5 - 5) : (1.5 - 5)A molar excess of EDC/NHS drives the reaction towards the activated ester.
Molar Ratio (Linker:Amine Molecule) (1 - 10) : 1The optimal ratio depends on the number of available amines and desired degree of labeling; requires empirical optimization.
Activation pH 4.5 - 6.0Optimal for EDC-mediated activation of carboxyl groups.[9]
Coupling pH 7.0 - 8.0Optimal for the reaction of NHS esters with primary amines.[9]
Reaction Time 2 - 12 hoursMonitor reaction progress by LC-MS or HPLC.
Temperature 4°C to Room TemperatureLower temperatures can minimize side reactions and protein denaturation.
Part 2: Boc Group Deprotection

The Boc protecting group is acid-labile and is typically removed using a strong acid such as trifluoroacetic acid (TFA).[10] This step unmasks the primary amine, making it available for subsequent conjugation reactions.

Deprotection Reaction Mechanism

Boc_Deprotection cluster_0 Boc Deprotection with TFA Boc_Amine Boc-NH-R Protonated [Boc-NH₂⁺-R] Boc_Amine->Protonated Protonation TFA + TFA (H⁺) Carbamic_Acid HOOC-NH₂⁺-R Protonated->Carbamic_Acid Loss of t-butyl cation tButyl + Isobutylene + CO₂ Amine_Salt H₃N⁺-R (TFA Salt) Carbamic_Acid->Amine_Salt Decarboxylation

Caption: Mechanism of TFA-mediated Boc deprotection.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Diethylether (cold) for precipitation

  • Saturated sodium bicarbonate solution for neutralization (optional)

Protocol:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in an appropriate solvent like DCM.

    • Cool the solution in an ice bath (0°C).

  • Addition of TFA:

    • Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).[11]

    • Allow the reaction to stir at room temperature for 1-4 hours. The system should not be sealed to allow for the escape of CO2 gas.[10]

  • Monitoring:

    • Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (in vacuo). Co-evaporation with additional DCM may be necessary to remove residual TFA.[12]

    • The resulting product is typically the TFA salt of the amine.

    • For a neutral amine, the crude residue can be dissolved in a minimal amount of solvent and precipitated by adding cold diethyl ether. Alternatively, a basic work-up with saturated sodium bicarbonate can be performed, followed by extraction with an organic solvent, though this may not be suitable for all molecules.[12]

Quantitative Parameters for Boc Deprotection:

ParameterRecommended ConditionNotes
TFA Concentration 20-50% (v/v) in DCMHigher concentrations lead to faster deprotection.[11]
Reaction Time 1 - 4 hoursDependent on the substrate and TFA concentration.
Temperature 0°C to Room TemperatureInitial cooling helps control any exothermic reaction.
Work-up Evaporation in vacuoThe most common method to isolate the amine salt.

Purification and Characterization

The choice of purification method is critical and depends on the physicochemical properties of the conjugate, such as size, charge, and hydrophobicity.

Summary of Purification Techniques:

TechniquePrincipleBest ForNotes
Size-Exclusion Chromatography (SEC) Separation by molecular size.[13]Separating large protein conjugates from small molecule reagents (e.g., linker, EDC).[]Good for initial cleanup but may not resolve species of similar size (e.g., mono- vs. di-PEGylated).[13]
Ion-Exchange Chromatography (IEX) Separation by net charge.[15]Separating molecules with different charge states (e.g., unreacted protein from PEGylated protein, as PEG can shield charges).[13][16]A powerful tool for separating PEGylation site isomers.[13]
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicity.[17]High-resolution separation of small molecule conjugates and peptides. Can also be used for proteins.[]Provides excellent resolution and can separate closely related species.[17]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing aqueous conditions.[]Purifying proteins that are sensitive to organic solvents used in RP-HPLC.[15]Can be a good complementary technique to IEX.[]
Dialysis / Diafiltration Removal of small molecules based on a molecular weight cutoff membrane.Removing salts and small unreacted reagents from macromolecular conjugates.Effective for buffer exchange and initial cleanup of protein conjugates.

Characterization: Successful conjugation and deprotection should be confirmed using analytical techniques such as:

  • Mass Spectrometry (LC-MS, MALDI-TOF): To confirm the molecular weight of the final product.

  • NMR Spectroscopy: To confirm the formation of the amide bond and the removal of the Boc group.

  • HPLC/UPLC: To assess the purity of the final conjugate.

References

Application Notes and Protocols for the Reaction of Boc-NH-PEG1-C5-OH with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-C5-OH is a valuable bifunctional linker commonly employed in chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a Boc-protected amine and a terminal carboxylic acid, connected by a short polyethylene glycol (PEG) spacer and a C5 alkyl chain. The PEG moiety enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[3]

The primary application of this compound involves the formation of a stable amide bond between its terminal hydroxyl group (after activation of a carboxylic acid partner) or its deprotected amine with a corresponding carboxylic acid or amine on a target molecule. This application note provides detailed protocols for the reaction of the hydroxyl group of this compound with carboxylic acids, a critical step in the assembly of complex molecules like PROTACs.

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][4][5] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.

Reaction of this compound with Carboxylic Acids

The formation of an amide bond between the hydroxyl group of this compound and a carboxylic acid is not a direct reaction. It requires the activation of the carboxylic acid to form a more reactive species that can then be readily attacked by the hydroxyl group of the PEG linker. Common methods for activating carboxylic acids for esterification (which is analogous to the reaction with the hydroxyl group) or amidation (if the amine end of the linker is used after deprotection) involve the use of carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). Alternatively, more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used.

Reaction Workflow

The general workflow for coupling a carboxylic acid to the hydroxyl group of this compound involves the activation of the carboxylic acid followed by the reaction with the linker.

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Workup and Purification Carboxylic_Acid Carboxylic Acid Containing Molecule Activation Activation of Carboxylic Acid (Formation of active ester) Carboxylic_Acid->Activation Coupling_Reagents Coupling Reagents (e.g., EDC/NHS or HATU) Coupling_Reagents->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Coupling_Reaction Amide Bond Formation Activation->Coupling_Reaction Linker This compound Linker->Coupling_Reaction Workup Aqueous Workup Coupling_Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Purified Product Purification->Product

Caption: General workflow for the coupling of a carboxylic acid to this compound.

Experimental Protocols

The following are representative protocols for the coupling of a generic carboxylic acid to this compound using common coupling reagents.

Protocol 1: EDC/NHS Coupling in an Aprotic Solvent

This protocol is suitable for small-scale synthesis in a research laboratory setting.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., flash chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the solution from step 1, add NHS (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-activated ester.

  • Coupling: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: HATU Coupling

HATU is a more potent coupling reagent that can be effective for sterically hindered substrates or when faster reaction times are desired.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA)

  • Reaction vessel with a magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation and Coupling: To the solution from step 1, add DIPEA (2.0 eq) and stir for 5-10 minutes. Then, add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

  • Characterization: Characterize the purified product as described in Protocol 1.

Data Presentation

The following table provides illustrative data for a typical coupling reaction. Actual results will vary depending on the specific carboxylic acid substrate and reaction conditions.

ParameterEDC/NHS CouplingHATU Coupling
Reactant 1 Carboxylic Acid (1.0 eq)Carboxylic Acid (1.0 eq)
Reactant 2 This compound (1.1 eq)This compound (1.1 eq)
Coupling Reagent EDC·HCl (1.2 eq), NHS (1.2 eq)HATU (1.1 eq)
Base DIPEA (2.0 eq)DIPEA (2.0 eq)
Solvent Anhydrous DMFAnhydrous DMF
Reaction Time 12-24 hours2-4 hours
Temperature Room TemperatureRoom Temperature
Typical Yield 60-85%70-95%
Purity (Post-Purification) >95% (by HPLC)>95% (by HPLC)

Note: This data is for illustrative purposes and should be optimized for each specific reaction.

Application in PROTAC Synthesis

The product of the reaction between this compound and a carboxylic acid-containing molecule (e.g., a ligand for a protein of interest) is a key intermediate in the synthesis of a PROTAC. The Boc protecting group on the amine can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal a free amine. This amine can then be coupled to the carboxylic acid of an E3 ligase ligand, completing the synthesis of the heterobifunctional PROTAC molecule.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[4][5] The following diagram illustrates the key steps in this pathway.

G cluster_0 Ubiquitin Activation cluster_1 Ubiquitin Conjugation cluster_2 Ubiquitin Ligation and Protein Degradation Ub Ubiquitin (Ub) E1_Ub E1-Ub Ub->E1_Ub ATP -> AMP + PPi E1 E1 Activating Enzyme E1->E1_Ub ATP ATP AMP_PPi AMP + PPi E2_Ub E2-Ub E1_Ub->E2_Ub E2 E2 Conjugating Enzyme E2->E2_Ub Ternary_Complex Ternary Complex (POI-PROTAC-E3) E2_Ub->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

References

Application Notes and Protocols: Boc Deprotection of Boc-NH-PEG1-C5-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[1] Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed protocols for the deprotection of Boc-NH-PEG1-C5-OH, a linear bifunctional PEG linker, to yield the corresponding free amine, NH2-PEG1-C5-OH. The presented conditions are foundational and can be optimized for specific research needs.

The deprotection of the Boc group proceeds via an acid-catalyzed hydrolysis mechanism.[2][3] The initial protonation of the carbamate is followed by the elimination of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.[3][4]

Data Presentation: Comparison of Boc Deprotection Conditions

The selection of the appropriate deprotection conditions is critical to ensure complete removal of the Boc group while minimizing side reactions and preserving the integrity of the PEG linker and any other sensitive functional groups. The following table summarizes common acidic conditions for the deprotection of Boc-protected amines, which are applicable to this compound.

Reagent SystemSolventTemperature (°C)Typical Reaction Time (h)Reported YieldKey Considerations & References
20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp0.5 - 2High (>95%)A widely used and generally effective method.[1][5] Potential for side reactions if other acid-labile groups are present.
4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temp0.5 - 2High (>95%)A strong acid system that can be effective when TFA is not sufficient.[1][5] Dioxane is a potential peroxide former and should be handled with care.
Trifluoroacetic Acid (TFA)NeatRoom Temp0.5 - 1HighUsed for substrates that are soluble in TFA. Requires careful removal of excess TFA.[6]
Hydrochloric Acid (HCl)Methanol (MeOH)Room Temp1 - 3HighA common alternative to chlorinated solvents.[6]

Experimental Protocols

The following are detailed protocols for the deprotection of this compound using two of the most common reagent systems.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines the standard procedure for removing the Boc protecting group using a solution of TFA in DCM.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 20-50% v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess DCM and TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).

    • For neutralization, dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine, NH2-PEG1-C5-OH.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol provides an alternative method using a commercially available solution of HCl in dioxane.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution to the flask.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).

  • Workup:

    • Upon completion, the product may precipitate as the hydrochloride salt. If not, add diethyl ether to induce precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to obtain the amine as its HCl salt.

    • If the free amine is required, the HCl salt can be neutralized by dissolving it in a suitable solvent and washing with a mild aqueous base as described in Protocol 1.

Mandatory Visualizations

Chemical Reaction of Boc Deprotection

Boc_Deprotection_Reaction cluster_reactants Reactants cluster_products Products Boc_PEG This compound Deprotected_PEG H₃N⁺-PEG1-C5-OH Boc_PEG->Deprotected_PEG Deprotection Acid + H⁺ (Acid) Isobutylene + Isobutylene CO2 + CO₂

Caption: Chemical reaction of Boc deprotection.

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Solvent cool Cool to 0 °C (for TFA method) start->cool add_acid Add Acid (TFA or HCl/Dioxane) start->add_acid For HCl/Dioxane method cool->add_acid stir Stir and Monitor Reaction (TLC/LC-MS) add_acid->stir concentrate Concentrate Reaction Mixture stir->concentrate neutralize Neutralize (if necessary) concentrate->neutralize extract Aqueous Workup / Precipitation neutralize->extract dry Dry and Isolate Product extract->dry end end dry->end NH2-PEG1-C5-OH

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Amide Bond Formation with Boc-NH-PEG1-C5-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-C5-OH is a versatile heterobifunctional linker commonly employed in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure incorporates a Boc-protected amine, a single polyethylene glycol (PEG) unit to enhance solubility and provide spacing, and a terminal primary alcohol on a five-carbon chain. The formation of a stable amide bond with this linker requires a two-step process: the oxidation of the terminal hydroxyl group to a carboxylic acid, followed by the coupling of the resulting acid with a primary or secondary amine.

These application notes provide detailed protocols for the successful conversion of this compound to an amine-reactive species and its subsequent conjugation.

Core Principle: A Two-Step Approach to Amide Bond Formation

The primary alcohol of this compound is not directly reactive with amines to form an amide bond under standard conditions. Therefore, a two-step synthetic strategy is employed:

  • Oxidation: The terminal hydroxyl group is first oxidized to a carboxylic acid, yielding Boc-NH-PEG1-C5-COOH.

  • Amide Coupling: The newly formed carboxylic acid is then activated and coupled with an amine-containing molecule of interest to form a stable amide linkage.

This approach allows for a controlled and efficient conjugation process.

Experimental Protocols

Protocol 1: Oxidation of this compound to Boc-NH-PEG1-C5-COOH

Two common and effective methods for the oxidation of the primary alcohol are the Jones oxidation and a TEMPO-catalyzed oxidation.

Method A: Jones Oxidation

This method utilizes a strong oxidizing agent and is highly effective for the conversion of primary alcohols to carboxylic acids.

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropyl alcohol (for quenching)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue, indicating the progress of the oxidation.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color is no longer visible.

  • Dilute the reaction mixture with water and extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG1-C5-COOH.

  • The crude product can be purified by flash column chromatography on silica gel.

Method B: TEMPO-Catalyzed Oxidation

This method employs a milder, more selective catalytic system for the oxidation.

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution

  • Sodium bromide (NaBr)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 0.5 M Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Add a catalytic amount of TEMPO (0.01-0.1 equivalents) and sodium bromide (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (1.1-1.5 equivalents) dropwise while vigorously stirring, maintaining the temperature below 5 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding 0.5 M sodium thiosulfate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-NH-PEG1-C5-COOH by flash column chromatography.

Protocol 2: Amide Bond Formation using EDC/NHS Chemistry

This is a widely used and robust method for coupling a carboxylic acid with a primary amine.

Materials:

  • Boc-NH-PEG1-C5-COOH (from Protocol 1)

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)

Procedure:

  • Dissolve Boc-NH-PEG1-C5-COOH (1 equivalent) in anhydrous DMF or DCM.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.

  • In a separate flask, dissolve the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF or DCM. If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA or TEA (1.5-2 equivalents).

  • Add the solution of the amine to the activated Boc-NH-PEG1-C5-COOH solution.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final amide product by flash column chromatography or preparative HPLC.

Protocol 3: Amide Bond Formation using HATU

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines or when rapid reaction times are desired.

Materials:

  • Boc-NH-PEG1-C5-COOH (from Protocol 1)

  • Amine-containing molecule of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve Boc-NH-PEG1-C5-COOH (1 equivalent) in anhydrous DMF.

  • Add the amine-containing molecule (1-1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.

  • Add HATU (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by LC-MS or TLC.

  • Work-up and purification are similar to the EDC/NHS protocol. Dilute with an organic solvent, wash with aqueous solutions, dry, and concentrate. Purify by chromatography.

Data Presentation

Table 1: Summary of Oxidation Reaction Conditions and Typical Yields

Oxidation MethodKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Jones Oxidation CrO₃, H₂SO₄Acetone0 to RT1 - 270 - 90
TEMPO-catalyzed TEMPO, NaOCl, NaBrDCM/H₂O01 - 385 - 95

Table 2: Summary of Amide Coupling Conditions and Typical Yields

Coupling ReagentKey ReagentsSolventBase (optional)Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
EDC/NHS EDC, NHSDMF or DCMDIPEA or TEART2 - 1260 - 85
HATU HATUDMFDIPEART1 - 475 - 95

Note: Yields are highly dependent on the specific amine substrate and reaction scale. The provided ranges are typical for small molecule conjugations.

Mandatory Visualizations

Amide_Bond_Formation_Workflow cluster_oxidation Step 1: Oxidation cluster_coupling Step 2: Amide Coupling Start This compound Oxidation Oxidation (Jones or TEMPO) Start->Oxidation Oxidizing Agent Intermediate Boc-NH-PEG1-C5-COOH Oxidation->Intermediate Coupling Amide Coupling (EDC/NHS or HATU) Intermediate->Coupling Coupling Reagent Amine Amine-containing Molecule (R-NH2) Amine->Coupling Product Final Amide Product Boc-NH-PEG1-C5-CO-NHR Coupling->Product

Caption: Workflow for amide bond formation with this compound.

EDC_NHS_Mechanism CarboxylicAcid Boc-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (highly reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Product Boc-PEG-CO-NHR NHS_Ester->Amide_Product + Amine R-NH2 Amine->Amide_Product

Caption: Mechanism of EDC/NHS-mediated amide coupling.

Purification and Characterization

Purification of the final PEGylated amide product is typically achieved by flash column chromatography on silica gel. Due to the polar nature of the PEG linker, a solvent system with a polar modifier, such as methanol in dichloromethane or ethyl acetate, is often required. The progress of the purification can be monitored by TLC.

Characterization of the final product should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the conjugated product.

  • LC-MS: To verify the molecular weight and assess the purity of the final compound.

  • FT-IR: To observe the appearance of the amide carbonyl stretch.

Boc Deprotection

If the final application requires a free amine, the Boc protecting group can be readily removed under acidic conditions. A common method involves treating the Boc-protected compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA in DCM) at room temperature for 1-2 hours. Following the reaction, the solvent and excess TFA can be removed under reduced pressure to yield the TFA salt of the deprotected amine.

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-NH-PEG1-C5-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide and protein chemistry, the strategic incorporation of linkers is pivotal for enhancing the therapeutic properties of synthesized molecules. Boc-NH-PEG1-C5-OH is a heterobifunctional linker that combines a tert-butyloxycarbonyl (Boc) protected amine, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure makes it an ideal candidate for introduction as a spacer arm in solid-phase peptide synthesis (SPPS). The inclusion of a PEG unit can improve the solubility and pharmacokinetic properties of the final peptide conjugate[1][2].

These application notes provide a comprehensive guide to the use of this compound in Boc-chemistry solid-phase peptide synthesis. Detailed protocols for its incorporation onto an amino-functionalized resin, subsequent peptide chain elongation, cleavage, and purification are provided.

Key Applications

The unique properties of this compound lend themselves to a variety of applications in peptide and drug development:

  • Improving Peptide Solubility: The hydrophilic nature of the PEG spacer can enhance the aqueous solubility of hydrophobic peptides.

  • Pharmacokinetic Modification: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic peptides by reducing renal clearance and proteolytic degradation[3].

  • Synthesis of PROTACs and ADCs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where a defined spacer is required to connect the different molecular entities[1].

  • Surface Modification: The terminal carboxylic acid allows for conjugation to surfaces, such as nanoparticles and microarrays, for various biomedical applications.

Data Presentation: Representative Synthesis Parameters

The following table summarizes typical quantitative data for the incorporation of this compound and subsequent synthesis of a model peptide. These values are illustrative and may vary depending on the specific peptide sequence, resin, and synthesis scale.

ParameterRepresentative ValueNotes
Resin Aminomethylated PolystyreneSubstitution: 0.5 - 1.0 mmol/g
Linker Coupling Efficiency >95%Monitored by Kaiser test. May require double coupling for optimal results.
Amino Acid Coupling Efficiency >99% per stepMonitored by Kaiser test.
Crude Peptide Yield 60 - 85%Dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC) 50 - 75%Purification is typically required.
Final Purified Peptide Yield 20 - 40%Post-purification yield.

Experimental Protocols

Materials and Reagents
  • Aminomethylated resin (e.g., Aminomethylated Polystyrene, 100-200 mesh, 1% DVB)

  • This compound

  • Boc-protected amino acids

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Coupling additives: e.g., N-Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Deprotection reagent: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization reagent: 10% DIEA in DMF

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)[4]

  • Cold diethyl ether

  • HPLC grade water and acetonitrile with 0.1% TFA for purification

Protocol 1: Coupling of this compound to Aminomethyl Resin

This protocol describes the initial step of attaching the linker to the solid support.

  • Resin Swelling: Swell the aminomethylated resin (1 g, 1 mmol) in DCM (10 mL) for 30 minutes in a reaction vessel. Drain the solvent.

  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents, 3 mmol), HOBt (3 equivalents, 3 mmol), and DIC (3 equivalents, 3 mmol) in DMF (5 mL). Allow the mixture to pre-activate for 10 minutes at room temperature.

  • Coupling Reaction: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for an additional 2 hours or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and IPA (3 x 10 mL).

  • Drying: Dry the resin under vacuum for several hours.

Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol outlines the cyclical steps for elongating the peptide chain on the linker-functionalized resin.

  • Boc Deprotection:

    • Swell the peptide-resin in DCM (10 mL/g).

    • Treat the resin with 50% TFA in DCM (10 mL/g) for 5 minutes (pre-wash) and drain.

    • Add fresh 50% TFA in DCM (10 mL/g) and agitate for 20-30 minutes[5].

    • Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g).

  • Neutralization:

    • Wash the resin with IPA (2 x 10 mL/g) and then DMF (3 x 10 mL/g).

    • Treat the resin with 10% DIEA in DMF (10 mL/g) for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5 x 10 mL/g)[5].

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Boc-amino acid (3 equivalents) with a coupling reagent such as HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If incomplete, a second coupling may be necessary.

  • Washing:

    • Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

    • Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection of the Peptide

This protocol describes the final step of releasing the synthesized peptide from the solid support.

  • Final Boc Deprotection: After the final amino acid coupling, perform the Boc deprotection step as described in Protocol 2, step 1.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add a cleavage cocktail (e.g., Reagent K, 10-20 mL per gram of resin)[4]. The choice of cocktail depends on the amino acid composition of the peptide[6].

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 4: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Analyze the purified fractions by analytical RP-HPLC to assess purity.

    • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF)[7][8][9][10][11].

Visualizations

Workflow for Incorporating this compound into SPPS

G cluster_0 Linker Attachment cluster_1 Peptide Elongation (Cyclical Process) cluster_2 Cleavage and Purification Resin Aminomethyl Resin Swell Swell Resin in DCM Resin->Swell CoupleLinker Couple Linker to Resin Swell->CoupleLinker Activate Activate this compound (DIC, HOBt in DMF) Activate->CoupleLinker WashDry Wash and Dry Resin CoupleLinker->WashDry Deprotect Boc Deprotection (50% TFA in DCM) WashDry->Deprotect Neutralize Neutralization (10% DIEA in DMF) Deprotect->Neutralize CoupleAA Couple Boc-Amino Acid (HATU, DIEA in DMF) Neutralize->CoupleAA Wash Wash CoupleAA->Wash Wash->Deprotect Cleave Cleavage from Resin (e.g., Reagent K) Wash->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Analysis (HPLC, MS) Purify->Analyze

Caption: Overall workflow for SPPS using this compound.

Logical Flow of a Single Boc-SPPS Cycle

G Start Start of Cycle (Resin-Peptide-NH-Boc) Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection DeprotectedPeptide Resin-Peptide-NH3+ TFA- Deprotection->DeprotectedPeptide Neutralization Neutralization (DIEA/DMF) DeprotectedPeptide->Neutralization FreeAmine Resin-Peptide-NH2 Neutralization->FreeAmine Coupling Amino Acid Coupling (Activated Boc-AA) FreeAmine->Coupling End End of Cycle (Resin-Peptide+1-NH-Boc) Coupling->End

Caption: Key steps within a single Boc-SPPS cycle.

References

Application Notes and Protocols for Coupling Boc-NH-PEG1-C5-OH to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a well-established bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The covalent attachment of PEG chains can enhance protein stability, increase solubility, extend circulation half-life, and reduce immunogenicity.[1] This document provides a detailed protocol for coupling Boc-NH-PEG1-C5-OH, a monofunctional PEG linker with a terminal carboxylic acid, to primary amines (e.g., lysine residues and the N-terminus) on a target protein using the robust and widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

This compound is a discrete PEG (dPEG®) linker, meaning it is a single molecular weight compound, not a polymer distribution. This ensures homogeneity in the final conjugate. Its structure features a tert-Butyloxycarbonyl (Boc) protected amine, a short PEG spacer, and a terminal pentanoic acid (C5-OH). The carboxylic acid is the reactive handle for protein conjugation.

The protocol outlines the activation of the carboxylic acid group on the PEG linker using EDC and NHS, followed by the conjugation to the protein, and concludes with methods for purification and characterization of the resulting PEGylated protein.

Chemical Reaction Principle

The coupling process is a two-step reaction facilitated by EDC and NHS.[2]

  • Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization and Coupling: NHS is added to react with the intermediate, forming a more stable NHS ester. This semi-stable ester is then added to the protein solution, where it efficiently reacts with primary amine groups to form a stable, covalent amide bond, releasing NHS as a byproduct. The addition of NHS increases the efficiency and stability of the reaction compared to using EDC alone.[3][4]

G cluster_activation Activation Step cluster_coupling Coupling Step PEG_COOH Boc-NH-PEG-COOH Intermediate O-acylisourea Intermediate (unstable) PEG_COOH->Intermediate + EDC EDC EDC EDC->Intermediate Activated_PEG PEG-NHS Ester (semi-stable) Intermediate->Activated_PEG + NHS NHS NHS NHS->Intermediate Protein_NH2 Protein-NH2 Final_Product Protein-NH-CO-PEG-NH-Boc (Stable Amide Bond) Activated_PEG->Final_Product + Protein-NH2 (pH 7.2-8.0) Protein_NH2->Final_Product

Caption: EDC/NHS chemical coupling reaction mechanism.

Experimental Protocols

This section provides detailed methodologies for the PEGylation reaction, purification, and characterization of the protein conjugate.

Materials and Reagents
  • Protein of Interest: ≥ 95% purity, dissolved in an amine-free buffer (e.g., PBS, MES).

  • This compound: (MW: 247.33 g/mol ).[5][6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW: 191.70 g/mol ). Store desiccated at -20°C.

  • Sulfo-NHS (N-Hydroxysulfosuccinimide) or NHS (N-Hydroxysuccinimide): Store desiccated at -20°C. Sulfo-NHS is recommended for aqueous reactions due to its higher solubility.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Ensure it is free of primary amine contaminants like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification: Size-Exclusion Chromatography (SEC) column, dialysis tubing (appropriate MWCO), or tangential flow filtration (TFF) system.

  • Characterization: SDS-PAGE apparatus, HPLC system, Mass Spectrometer.

Protocol 1: Two-Step PEGylation Reaction

This is the recommended procedure as it minimizes protein cross-linking by quenching the EDC before adding the protein.[7]

Step 1: Reagent Preparation

  • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[8]

  • Prepare a stock solution of your protein (e.g., 5-10 mg/mL) in Coupling Buffer (PBS, pH 7.2).

  • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer (MES, pH 6.0). Do not store these solutions.[1][8]

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the this compound linker with EDC and Sulfo-NHS. A recommended starting point is a 1:2:5 molar ratio of Linker:EDC:Sulfo-NHS.

    • Example Calculation: For 1 µmol of linker, add 2 µmol of EDC and 5 µmol of Sulfo-NHS.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

Step 3: Conjugation to Protein

  • Immediately add the activated PEG-linker solution from Step 2 to your protein solution.

  • The molar ratio of the PEG linker to the protein should be optimized for the specific application. A 10- to 20-fold molar excess of the linker over the protein is a good starting point to achieve significant PEGylation.[9][10]

  • Ensure the final concentration of DMSO in the reaction mixture is less than 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quenching the Reaction

  • Stop the reaction by adding Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.[8]

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS-esters are hydrolyzed or capped.

Protocol 2: Purification of the PEGylated Protein

Purification is critical to remove unreacted PEG linker, EDC/NHS byproducts, and unmodified protein.[9] Size-exclusion chromatography (SEC) is highly effective for this purpose.[11]

  • Column Equilibration: Equilibrate an SEC column (e.g., Superdex 200 or similar) with at least two column volumes of a suitable storage buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.

  • Fractionation: Elute the sample with the storage buffer at the recommended flow rate for the column. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein and much earlier than the small molecule reagents.[11]

  • Analysis: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions and analyze them by SDS-PAGE to identify those containing the pure PEGylated conjugate. Pool the desired fractions.

  • Concentration: Concentrate the pooled fractions using an appropriate method, such as centrifugal ultrafiltration with a suitable molecular weight cutoff (MWCO).

Protocol 3: Characterization and Quantification

1. SDS-PAGE Analysis

  • Principle: PEGylation increases the molecular weight of the protein. On an SDS-PAGE gel, the PEGylated protein will migrate slower than its unmodified counterpart, appearing as a band or smear at a higher apparent molecular weight.

  • Procedure: Run samples of the unmodified protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel. Visualize with Coomassie Blue or a similar stain. The shift in band position confirms successful conjugation.

2. Mass Spectrometry (MS)

  • Principle: MS provides an accurate measurement of the conjugate's molecular weight. The mass increase corresponds to the mass of the attached PEG linkers.[11]

  • Procedure: Analyze the purified conjugate using MALDI-TOF or ESI-MS.

  • Calculation:

    • Degree of PEGylation = (Mass of Conjugate - Mass of Unmodified Protein) / Mass of PEG Linker (247.33 Da)

3. TNBS Assay for Degree of PEGylation

  • Principle: This assay quantifies the number of free primary amines remaining on the protein after PEGylation. Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product measured at 420 nm. By comparing the absorbance of the PEGylated protein to the unmodified protein, the degree of amine modification can be calculated.[11][12]

  • Procedure:

    • Prepare standards of the unmodified protein at known concentrations.

    • In separate wells of a 96-well plate, add the unmodified standards and the purified PEGylated protein sample.

    • Add 0.01% TNBS solution in 0.1 M sodium bicarbonate buffer (pH 8.5) to each well.

    • Incubate for 2 hours at 37°C.

    • Measure the absorbance at 420 nm.

    • Calculate the percentage of modified amines:

      • % Modification = [1 - (Absorbance of PEG-Protein / Absorbance of Unmodified Protein)] x 100

Data Presentation

The extent of PEGylation can be controlled by adjusting the molar excess of the PEG linker relative to the protein. The following table provides illustrative data from a hypothetical experiment coupling this compound to a 50 kDa protein.

Molar Ratio (PEG:Protein)Protein Recovery (%)Average Degree of PEGylation (by MS)% Amine Modification (by TNBS)
5:192%1.815%
10:188%3.529%
20:185%6.251%
50:176%9.175%

Experimental Workflow Diagram

G start Start reagent_prep Reagent Preparation (Protein, PEG, EDC, NHS, Buffers) start->reagent_prep activation Activate PEG Linker (Add EDC/NHS, RT, 15 min) reagent_prep->activation conjugation Conjugate to Protein (Add activated PEG to protein, RT, 2h) activation->conjugation quench Quench Reaction (Add Tris or Glycine) conjugation->quench purification Purification (Size-Exclusion Chromatography) quench->purification characterization Characterization (SDS-PAGE, Mass Spec, TNBS) purification->characterization end End characterization->end

Caption: Overall experimental workflow for protein PEGylation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No PEGylation Yield Inactive reagents (EDC/NHS are moisture-sensitive).[8]Use fresh, high-quality reagents. Always allow vials to warm to room temperature before opening to prevent condensation.[8] Prepare EDC/NHS solutions immediately before use.
Incorrect buffer pH.Ensure activation is performed at pH 4.5-6.0 and coupling at pH 7.2-8.0.[4][7]
Presence of amine-containing buffers (e.g., Tris) during coupling.Use amine-free buffers such as MES and PBS for the reaction steps.[1]
Protein Precipitation during Reaction High concentration of EDC or organic solvent.Reduce the molar excess of EDC. Ensure the final concentration of DMSO/DMF is below 10%.[8]
High degree of PEGylation leading to insolubility.Decrease the molar ratio of the PEG linker to the protein. Optimize reaction time and temperature.[9]
Protein is unstable in the reaction buffer.Perform a buffer exchange to ensure protein stability and solubility under the required reaction conditions.
Significant Protein Cross-linking One-step reaction where EDC is present with the protein.Use the two-step protocol where EDC is quenched or removed after activating the PEG linker and before adding the protein.[7]

References

Application Notes and Protocols: Boc-NH-PEG1-C5-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-NH-PEG1-C5-OH, a heterobifunctional PEG linker, in click chemistry, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols and representative data are provided to guide researchers in its effective utilization.

Introduction to this compound and Click Chemistry

This compound is a versatile linker molecule featuring a Boc-protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. This structure allows for sequential and controlled conjugation to two different molecular entities. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4][5]

Click chemistry, a concept introduced by K. B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and specific.[6][] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[6][8] This reaction's bio-orthogonality allows it to proceed in complex biological environments with minimal side reactions.[9]

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][10] A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.[3] The linker's length and composition are critical for the efficacy of the PROTAC.[4]

This compound is an ideal building block for PROTAC synthesis. The carboxylic acid can be coupled to one of the ligands, and after deprotection of the Boc group, the revealed amine can be further functionalized, for instance, to introduce an azide or alkyne group for a subsequent click chemistry reaction with the second ligand.

Below is a conceptual workflow for the synthesis of a PROTAC using this compound and a click chemistry step.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Functionalization for Click Chemistry cluster_3 Step 4: Click Chemistry Boc_Linker This compound Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Boc_Linker->Amide_Coupling Ligand1 E3 Ligase Ligand (with amine) Ligand1->Amide_Coupling Intermediate1 Boc-NH-PEG1-C5-Ligand1 Amide_Coupling->Intermediate1 Deprotection Acidic Deprotection (e.g., TFA in DCM) Intermediate1->Deprotection Intermediate2 H2N-PEG1-C5-Ligand1 Deprotection->Intermediate2 Azide_Intro Azide Introduction (e.g., Azido-acetic acid NHS ester) Intermediate2->Azide_Intro Intermediate3 N3-CH2CO-NH-PEG1-C5-Ligand1 Azide_Intro->Intermediate3 Click_Reaction CuAAC (CuSO4, Na-Ascorbate) Intermediate3->Click_Reaction Ligand2 Target Protein Ligand (with alkyne) Ligand2->Click_Reaction Final_PROTAC Final PROTAC Click_Reaction->Final_PROTAC

Fig. 1: PROTAC Synthesis Workflow.

Quantitative Data

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1
Data is illustrative and compiled from various sources in the literature.[11] DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values are cell-line dependent.

Experimental Protocols

The following are representative protocols. Researchers should optimize these based on their specific ligands and experimental conditions.

Protocol for Boc Protection of an Amino-PEG Linker

This protocol describes the general procedure for protecting an amine group with a Boc group, a reaction that is reversed to obtain the starting material of interest, this compound.

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.[1]

General Protocol for PROTAC Synthesis via Click Chemistry

This protocol outlines a general route for synthesizing a PROTAC using a bifunctional PEG linker and a CuAAC reaction. This can be adapted for this compound by first coupling the carboxylic acid end, then deprotecting the Boc group to reveal the amine for subsequent functionalization with an azide or alkyne.

Materials:

  • Target Protein (POI) ligand with an alkyne functional group

  • E3 ligase ligand with an amine functional group

  • This compound

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Trifluoroacetic acid (TFA)

  • Azido-acetic acid NHS ester (or similar reagent for introducing the click handle)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvents (e.g., DMF, DMSO, DCM, t-BuOH/H₂O)

  • Preparative HPLC system for purification

Procedure:

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and this compound in an appropriate solvent like DMF.

  • Add coupling reagents such as HATU and DIPEA.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate in DCM.

  • Add TFA (typically 20-50% v/v) and stir at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS.

  • Remove the solvent and TFA under reduced pressure.

Step 3: Introduction of the Azide Moiety

  • Dissolve the deprotected intermediate in DMF.

  • Add azido-acetic acid NHS ester and a base such as DIPEA.

  • Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purify the azide-functionalized intermediate by preparative HPLC.

Step 4: Click Chemistry Conjugation

  • Dissolve the purified azide-functionalized intermediate and the alkyne-functionalized POI ligand in a suitable solvent mixture (e.g., t-BuOH/H₂O).[11]

  • Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate.[11]

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[12]

  • Monitor the formation of the final PROTAC by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Fig. 2: PROTAC Mechanism of Action.

Conclusion

This compound is a valuable building block for the synthesis of complex bioconjugates, particularly in the rapidly advancing field of PROTAC development. Its well-defined structure allows for a controlled and sequential synthetic strategy. The incorporation of a PEG spacer can enhance the physicochemical properties of the final molecule, and the use of click chemistry provides an efficient and reliable method for the final conjugation step. The protocols and data presented here serve as a guide for researchers to harness the potential of this versatile linker in their drug discovery and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Boc-NH-PEG1-C5-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of Boc-NH-PEG1-C5-OH to carboxyl-containing molecules, a frequent challenge for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound conjugation reaction?

The conjugation of this compound to a carboxylic acid is typically achieved through a carbodiimide-mediated esterification reaction. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This two-step process first activates the carboxylic acid group on your molecule of interest with EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester. Finally, the hydroxyl group of this compound attacks the NHS ester, forming a stable ester bond and releasing NHS.

Q2: Why is my conjugation yield with this compound consistently low?

Low yields in this conjugation reaction can stem from several factors. One of the most common issues is the hydrolysis of the activated carboxylic acid intermediates (the O-acylisourea or the NHS ester), which competes with the desired conjugation reaction.[1] Other potential causes include suboptimal reaction conditions (e.g., pH, temperature), poor quality or improper handling of reagents, steric hindrance, and challenges in product purification.

Q3: What are the optimal pH conditions for this two-step conjugation?

For optimal results, a two-stage pH approach is recommended. The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0. Following the activation step, the conjugation with the hydroxyl group of this compound should be performed at a pH of 7.2 to 8.5.[2]

Q4: Can I monitor the progress of the reaction?

Yes, the progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By taking aliquots of the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the desired product.

Q5: What are the best solvents for this reaction?

The choice of solvent is critical and depends on the solubility of your reactants. For the conjugation of small molecules, anhydrous organic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used.[3] For reactions involving biomolecules in aqueous media, it is crucial to use buffers that do not contain primary amines or carboxylates, such as MES buffer for the activation step and phosphate-buffered saline (PBS) for the conjugation step.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the this compound conjugation reaction and provides actionable solutions.

Problem Potential Cause Suggested Solution
Low or No Product Formation Hydrolysis of Activated Ester: The O-acylisourea intermediate or the NHS-ester is sensitive to water and can hydrolyze back to the carboxylic acid.- Ensure all glassware is dry and use anhydrous solvents.- Prepare EDC and NHS solutions immediately before use.- Minimize the time between the activation and conjugation steps.
Suboptimal pH: Incorrect pH for either the activation or conjugation step can significantly reduce efficiency.- Use a calibrated pH meter to adjust the pH of your reaction buffers accurately.- For the activation step, use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0.- For the conjugation step, adjust the pH to 7.2-8.5 with a buffer like PBS.[2]
Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time if not stored properly.- Store EDC and NHS desiccated at -20°C.- Allow reagents to warm to room temperature before opening to prevent condensation.- Purchase fresh reagents if there is any doubt about their activity.
Steric Hindrance: The accessibility of the hydroxyl group on the PEG linker or the carboxylic acid on your molecule may be limited.- While the short PEG1 linker is designed to minimize steric hindrance, the nature of your molecule is also a factor.[4] Consider optimizing the linker length if this is a persistent issue.
Presence of Side Products N-acylurea Formation: The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea.- The addition of NHS helps to minimize this side reaction by rapidly converting the O-acylisourea to the more stable NHS-ester.[5]
Di- or Poly-PEGylation: If your molecule has multiple carboxylic acid groups, you may get multiple PEG linkers attached.- Control the stoichiometry by using a limiting amount of the activated this compound.
Difficulty in Product Purification Similar Polarity of Product and Starting Material: The short PEG chain may not significantly alter the polarity of your molecule, making chromatographic separation challenging.- Utilize high-resolution purification techniques such as High-Performance Liquid Chromatography (HPLC) or flash column chromatography with a shallow gradient.[]
Presence of Urea Byproducts: The reaction generates urea byproducts from EDC which may co-elute with your product.- If using EDC, the urea byproduct is water-soluble and can often be removed by aqueous workup. If using DCC (in organic solvents), the dicyclohexylurea byproduct is largely insoluble and can be removed by filtration.

Experimental Protocols

General Protocol for EDC/NHS Conjugation of this compound to a Carboxylic Acid in an Organic Solvent

This protocol is a starting point and may require optimization for your specific molecule.

Materials:

  • Carboxyl-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxyl-containing molecule (1 equivalent) in anhydrous DCM or DMF.

    • Add NHS (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.[2]

  • Conjugation with this compound:

    • In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DCM or DMF.

    • Add the activated NHS-ester solution to the this compound solution.

    • Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Note on Expected Yield: The yield of this reaction is highly dependent on the specific substrates and reaction conditions. In a study involving the conjugation of a succinylated small molecule to a PEG3000-diamine using EDC/NHS chemistry, a yield of 20.7% for the mono-conjugated product was reported.[3] While this involves a different PEG linker, it provides a general expectation that yields may not be quantitative and optimization is crucial.

Recommended Molar Ratios for EDC/NHS Coupling

The optimal molar ratios can vary, but the following table provides a common starting point for optimization.

Reactant Molar Ratio (relative to Carboxyl Group) Notes
EDC 2 - 10 fold excessA higher excess may be needed for dilute reactions.[7]
NHS/Sulfo-NHS 2 - 5 fold excessHelps to improve efficiency and stability of the activated intermediate.[7]
This compound 1.1 - 2 fold excessA slight excess is often used to drive the reaction to completion.

Visualizing the Workflow and Chemistry

To aid in understanding the experimental process and the underlying chemical reactions, the following diagrams have been generated.

G Experimental Workflow for this compound Conjugation cluster_0 Activation cluster_1 Conjugation cluster_2 Purification A Dissolve Carboxyl-containing Molecule in Anhydrous Solvent B Add EDC and NHS A->B C Stir at Room Temperature (1-4 hours) B->C E Combine Activated Molecule with PEG Linker Solution C->E D Dissolve this compound in Anhydrous Solvent D->E F Add Base (e.g., DIPEA) E->F G Stir at Room Temperature (2-16 hours) F->G H Aqueous Work-up G->H I Dry and Concentrate H->I J Chromatographic Purification (Flash or HPLC) I->J K K J->K Characterization (NMR, MS) G EDC/NHS Coupling Mechanism cluster_0 Activation Step cluster_1 Conjugation Step RCOOH R-COOH (Carboxylic Acid) O_acylisourea [R-CO-O-C(=NHR')NHR'] (O-acylisourea intermediate) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester R-CO-O-NHS (NHS Ester) O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Product Boc-NH-PEG1-C5-O-CO-R (Final Conjugate) NHS_ester->Product + PEG_OH This compound PEG_OH->Product Released_NHS NHS Product->Released_NHS +

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG1-C5-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of Boc-NH-PEG1-C5-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection of my PEGylated compound?

Incomplete deprotection of this compound is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved via acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotection reactions are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]

  • Steric Hindrance: The polyethylene glycol (PEG) chain, particularly in longer variants, can sterically hinder the approach of the acid to the Boc-protected amine, thereby slowing down the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical. It must ensure that both the PEGylated compound and the acid are fully solvated to allow for an efficient reaction. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

  • Reagent Quality: The purity and activity of the acid (e.g., TFA) are crucial. Old or improperly stored reagents may have reduced efficacy.

Q2: How can I monitor the progress of the deprotection reaction?

Regularly monitoring the reaction is key to achieving complete deprotection. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the disappearance of the starting material (Boc-protected) and the appearance of the product (deprotected amine). The deprotected amine is more polar and will typically have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any potential side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic Boc proton signal (a singlet around 1.4 ppm).

Q3: What are some common side reactions to be aware of during Boc deprotection?

The acidic conditions used for Boc deprotection can sometimes lead to unwanted side reactions, especially if the substrate contains sensitive functional groups. The tert-butyl cation generated during the cleavage is a reactive electrophile that can alkylate nucleophilic sites on the molecule.[2][3]

Troubleshooting Guide

If you are experiencing incomplete Boc deprotection, consider the following troubleshooting steps:

IssueRecommended Action
Incomplete Reaction 1. Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).[1] 2. Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[1][2] 3. Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating, but monitor for potential side product formation. 4. Consider a Stronger Acid System: For particularly stubborn deprotections, a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[1][4]
Side Product Formation 1. Use Scavengers: If your molecule contains sensitive groups (e.g., tryptophan, methionine), add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture to quench the reactive tert-butyl cations.[1][5]
Poor Solubility 1. Optimize Solvent System: Ensure that your this compound is fully dissolved in the chosen solvent. If solubility in DCM is an issue, explore other anhydrous solvents.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol outlines a standard procedure for the removal of the Boc protecting group.

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v). If necessary, add scavengers such as triisopropylsilane (TIS) at this stage.[1][5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable (typically 1-2 hours).[1][5]

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporation: To remove residual TFA, co-evaporate the residue with toluene (3 times).[1] The resulting TFA salt of the deprotected amine can often be used directly in the subsequent step.

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

Protocol 2: Monitoring Reaction Progress by HPLC
  • Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable mobile phase, which may contain a neutralizing agent.

  • Injection: Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).

  • Analysis: Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the deprotected product. This will allow for the quantification of the conversion over time.

Visualizations

Experimental Workflow for Boc Deprotection

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in anhydrous DCM cool Cool solution to 0°C start->cool add_tfa Add TFA (20-50% v/v) and optional scavengers cool->add_tfa stir Stir at 0°C for 30 min, then warm to RT add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize (optional) with NaHCO3 coevaporate->neutralize product Deprotected Amine neutralize->product

Caption: Experimental workflow for Boc deprotection.

Troubleshooting Decision Tree for Incomplete Deprotection

References

Side reactions of Boc-NH-PEG1-C5-OH with amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG1-C5-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential side reactions with amino acids and to offer troubleshooting solutions for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a monofunctional polyethylene glycol (PEG) linker. It contains two key functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a terminal primary hydroxyl group (-OH). The Boc group is an acid-labile protecting group for the amine.[1][][3] The hydroxyl group is a nucleophile but requires activation to react efficiently with carboxylic acids. This linker is often used in the synthesis of PROTACs and other bioconjugates.[4][5]

Q2: What is the primary intended reaction of this compound with an amino acid?

The primary intended reaction involves the activation of the terminal hydroxyl group, followed by its coupling to the C-terminal carboxylic acid of a peptide or a free amino acid. Alternatively, the Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a carboxylic acid. However, for the purpose of this guide, we will focus on the reactions involving the hydroxyl group.

Q3: What are the most common potential side reactions when coupling the hydroxyl group of this compound to amino acids?

The most common side reactions occur when attempting to form an ester linkage between the linker's hydroxyl group and the carboxylic acid of an amino acid or peptide. These include:

  • Esterification of acidic side chains: The carboxylic acid side chains of Aspartic Acid (Asp) and Glutamic Acid (Glu) can react with the activated hydroxyl group of the linker, leading to unintended branching or conjugation.[6][7]

  • Reaction with other nucleophilic side chains: While less common, under certain conditions, the activated linker could potentially react with other nucleophilic side chains like Tyrosine (Tyr), Serine (Ser), or Threonine (Thr).

  • Racemization: During the activation of the amino acid's carboxyl group, particularly when using certain coupling reagents, racemization can occur, leading to a loss of stereochemical purity.[8][9]

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, a common side reaction is the formation of a stable N-acylurea byproduct, which can be difficult to remove.[8][10]

  • Dehydration of Amide Side Chains: The side chains of Asparagine (Asn) and Glutamine (Gln) can undergo dehydration to form nitriles when activated with carbodiimides.[9]

Q4: How does pH influence the side reactions?

The pH of the reaction is a critical factor.[11] For instance, selective modification of the N-terminal α-amino group over the ε-amino group of lysine can often be achieved at a lower pH (around 5).[12] Conversely, reactions targeting lysine residues are typically performed at a pH of around 8.[12] When coupling to carboxylic acids, the pH should be managed to ensure the carboxylate is sufficiently nucleophilic while minimizing side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound to amino acids or peptides.

Problem Potential Cause Recommended Solution
Low yield of desired conjugate Incomplete activation of the hydroxyl group.Ensure the use of an appropriate activating agent (e.g., DCC, EDC) in conjunction with an additive like HOBt or DMAP to form a more reactive intermediate.[13]
Side reaction forming N-acylurea.Use a pre-activation strategy or add HOBt to the reaction mixture to suppress N-acylurea formation.[8] Consider using alternative coupling reagents like HBTU or HATU.
Hydrolysis of the activated ester.Ensure anhydrous reaction conditions as activated esters are sensitive to water.
Multiple products observed by HPLC/MS Esterification of acidic amino acid side chains (Asp, Glu).Protect the side chain carboxyl groups of Asp and Glu with appropriate protecting groups (e.g., t-butyl esters) before performing the conjugation.
Reaction with other nucleophilic side chains (Tyr, Ser, Thr).Optimize reaction conditions (pH, temperature, coupling reagent) to favor reaction with the target carboxyl group. Consider protecting these side chains if necessary.
Unintentional deprotection of the Boc group.Avoid acidic conditions during the reaction setup and workup. The Boc group is labile to strong acids like TFA.[1][][3]
Racemization of the amino acid Use of certain coupling reagents and reaction conditions.Use racemization-suppressing additives like HOBt or HOAt.[8] Maintain low reaction temperatures.
Formation of a nitrile byproduct (with Asn or Gln) Use of carbodiimide coupling reagents.Protect the side chain amides of Asn and Gln, or use a coupling reagent less prone to causing dehydration, such as BOP.[9]

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound with an N-protected Amino Acid

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq) and this compound (1.2 eq) in an anhydrous solvent (e.g., DCM or DMF).

  • Pre-cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Reagents: Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Let the reaction proceed for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Identification of Side Products by LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Detection: Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks.

  • Data Analysis: Analyze the mass spectra to identify the molecular weights of the main product and any impurities. Compare these masses to the expected molecular weights of potential side products (e.g., di-pegylated species, N-acylurea adducts).

Visualizations

experimental_workflow Experimental Workflow for Conjugation and Analysis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis dissolve Dissolve Reactants (Amino Acid, Linker) cool Cool to 0 °C dissolve->cool add_reagents Add Coupling Reagents (EDC, HOBt) cool->add_reagents react React for 12-24h add_reagents->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify lcms LC-MS Analysis purify->lcms nmr NMR Spectroscopy purify->nmr characterize Characterize Products lcms->characterize nmr->characterize

Caption: A typical experimental workflow for the conjugation of this compound with an amino acid, followed by purification and analysis.

troubleshooting_tree Troubleshooting Logic for Poor Reaction Outcome cluster_causes Potential Causes cluster_solutions Solutions start Poor Reaction Outcome (Low Yield / Multiple Products) cause1 Incomplete Reaction start->cause1 cause2 Side Chain Reaction (Asp, Glu) start->cause2 cause3 Reagent Decomposition start->cause3 cause4 Racemization start->cause4 sol1 Increase Reaction Time/ Use Stronger Coupling Agent cause1->sol1 sol2 Protect Side Chains cause2->sol2 sol3 Use Fresh Anhydrous Reagents cause3->sol3 sol4 Add Racemization Suppressor (e.g., HOBt) cause4->sol4

Caption: A troubleshooting decision tree for addressing common issues encountered during conjugation reactions.

References

Technical Support Center: Optimizing PROTAC Efficacy with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to optimizing the polyethylene glycol (PEG) linker length for effective Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a PEG linker in a PROTAC?

A1: A PROTAC is a heterobifunctional molecule that includes a ligand for a target protein, a ligand to recruit an E3 ubiquitin ligase, and a linker connecting them.[1] The linker's main role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2] PEG linkers are often used due to their hydrophilicity, biocompatibility, and adjustable length.[3][4]

Q2: How does PEG linker length impact PROTAC efficacy?

A2: The length of the PEG linker is a critical factor that influences the formation and stability of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3]

  • Too short: A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[1][4][5]

  • Too long: An excessively long linker may not effectively bring the two proteins close enough for efficient ubiquitination, potentially leading to an unstable ternary complex.[1][4][5] Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[1]

Q3: How does the composition of the PEG linker, beyond its length, affect PROTAC performance?

A3: The composition of the linker plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1][6] Incorporating hydrophilic PEG units can enhance solubility, which is often a challenge for these large molecules.[6][7][8] The flexibility of the PEG chain can also be advantageous for achieving a productive ternary complex conformation.[7][9]

Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][5] This occurs because high concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[5] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and mitigating the hook effect.[5][]

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC linker optimization experiments.

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[1][5]

Potential Cause Troubleshooting Steps
Suboptimal Linker Length The linker may not be the correct length to facilitate a stable and productive ternary complex.[1] Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal length.[11]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker might orient the target protein such that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[5] Consider altering the linker attachment points on the warhead or E3 ligase ligand.[11][12]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][5] Modify the linker to improve properties like solubility. Increasing PEG length generally increases hydrophilicity.[6][13]
No Ubiquitination A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1] Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[1]

Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

This phenomenon is inherent to the PROTAC mechanism but can be influenced by linker design.[5]

Potential Cause Troubleshooting Steps
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1]
Suboptimal Linker Design The linker may not be promoting positive cooperativity in ternary complex formation.[1] Enhance ternary complex stability by modifying the linker. A more rigid linker can pre-organize the PROTAC for binding and improve cooperativity.[5]

Quantitative Data on PEG Linker Length and PROTAC Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Impact of PEG Linker Length on Degradation of BRD4-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC APEG350>90
PROTAC BPEG425>95
PROTAC CPEG530>95
PROTAC DPEG675~90

Data is illustrative and compiled from various sources in the literature.[7] DC50 and Dmax values are cell-line dependent.

Table 2: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1PEG2780.93.5180.2
PROTAC 2PEG4868.03.1200.8
PROTAC 3PEG6956.22.7221.4

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[2]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response range of your PROTAC or a vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[2]

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them with Laemmli buffer.[3]

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[2][3]

    • Wash the membrane three times with TBST.[3]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2][3]

    • Wash the membrane three times with TBST.[3]

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.[2]

    • Quantify the band intensity using densitometry software. Normalize the target protein level to the loading control.[2]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[2][3]

    • Generate a dose-response curve to determine the DC50 and Dmax values.[2]

Protocol 2: Ternary Complex Formation Assays

Several biophysical techniques can be used to measure the formation and stability of the ternary complex.[14]

  • Surface Plasmon Resonance (SPR): This technique monitors the binding interactions in real-time. Typically, the E3 ligase is immobilized on a sensor chip, and a solution containing the PROTAC and the target protein is flowed over the surface.[]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events, providing thermodynamic parameters of the ternary complex formation.[14]

  • NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect the proximity of the target protein and the E3 ligase. The target protein is fused to NanoLuc® luciferase (the donor), and the E3 ligase (e.g., VHL or CRBN) is fused to HaloTag® labeled with a fluorescent acceptor.[15]

  • Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can also be used to measure the proximity of the target protein and E3 ligase upon PROTAC addition.[16]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Start: PROTAC shows poor degradation activity Check_Binding 1. Confirm Binary Binding (Target & E3 Ligase) Start->Check_Binding Binding_OK Binary Binding OK? Check_Binding->Binding_OK No_Binding Optimize Warhead/ E3 Ligand Binding_OK->No_Binding No Ternary_Complex_Formation 2. Assess Ternary Complex Formation (e.g., SPR, NanoBRET) Binding_OK->Ternary_Complex_Formation Yes Complex_Forms Ternary Complex Forms? Ternary_Complex_Formation->Complex_Forms No_Complex Synthesize Linker Library (Vary PEG Length) Complex_Forms->No_Complex No Ubiquitination_Assay 3. Perform Ubiquitination Assay Complex_Forms->Ubiquitination_Assay Yes No_Complex->Start Ubiquitinated Target Ubiquitinated? Ubiquitination_Assay->Ubiquitinated Not_Ubiquitinated Redesign Linker: - Change Attachment Points - Alter Rigidity Ubiquitinated->Not_Ubiquitinated No Check_Properties 4. Evaluate Physicochemical Properties (Solubility, Permeability) Ubiquitinated->Check_Properties Yes Not_Ubiquitinated->Start Properties_OK Properties OK? Check_Properties->Properties_OK Bad_Properties Modify Linker to Improve Solubility/Permeability Properties_OK->Bad_Properties No Success Successful Degradation Properties_OK->Success Yes Bad_Properties->Start

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

References

Technical Support Center: Boc-NH-PEG1-C5-OH Conjugate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of Boc-NH-PEG1-C5-OH conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions. The tert-Butoxycarbonyl (Boc) group is hydrophobic, while the polyethylene glycol (PEG) unit and the terminal hydroxyl group are hydrophilic.[1][2] Its solubility is therefore dependent on the solvent's polarity. It is expected to have limited solubility in purely aqueous or highly nonpolar solvents and better solubility in polar aprotic solvents or solvent mixtures.

Q2: Why is my this compound conjugate poorly soluble in water?

A2: The hydrophobic Boc protecting group can significantly decrease aqueous solubility. While the PEG chain enhances hydrophilicity, its short length (a single unit) in this specific conjugate may not be sufficient to fully counteract the hydrophobicity of the Boc group and the C5 alkyl chain.

Q3: What are the recommended starting solvents for dissolving this compound?

A3: Based on the properties of similar compounds, good starting points for solubilization include polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] Alcohols like ethanol and methanol may also be effective. For some Boc-protected amines, Trifluoroethanol (TFE) has been shown to be a good solvent.[4] A supplier of a similar molecule, Boc-NH-PEG1-OH, suggests using DMSO, potentially with the aid of ultrasonication to facilitate dissolution.[5]

Q4: Can I improve solubility by adjusting the pH?

A4: Adjusting the pH is unlikely to significantly improve the solubility of this compound. The Boc-protected amine is not basic and therefore cannot be protonated to form a more soluble salt. The terminal hydroxyl group is only very weakly acidic and would require a very high pH to deprotonate, which could risk hydrolysis of the Boc group.

Q5: Will heating the mixture improve solubility?

A5: Gently heating the mixture can increase the rate of dissolution and the solubility limit. However, caution is advised as excessive heat can lead to the degradation of the compound, including potential deprotection of the Boc group. It is recommended to perform stability tests at elevated temperatures before scaling up.

Troubleshooting Guide

If you are experiencing solubility issues with your this compound conjugate, please follow the steps outlined below.

Initial Solubility Test

Begin by performing a systematic solubility test in a range of solvents. This will help identify the most suitable solvent system for your application.

Solubility in Various Solvents (Qualitative Data)
Solvent ClassSolvent ExamplesExpected Solubility
Polar Aprotic DMSO, DMFGood to Moderate
Alcohols Methanol, Ethanol, TFEModerate
Chlorinated Dichloromethane (DCM)Moderate to Low
Ethers Tetrahydrofuran (THF)Low
Aqueous Water, PBSPoor
Nonpolar Hexanes, ToluenePoor
Troubleshooting Workflow

If initial attempts at solubilization in a desired solvent fail, follow this workflow:

G cluster_0 cluster_1 Step 1: Solvent Selection & Initial Test cluster_2 Step 2: Aiding Dissolution cluster_3 Step 3: Co-Solvent System cluster_4 Step 4: Re-evaluation cluster_5 start Start: Insoluble Conjugate solvent_choice Select a polar aprotic solvent (e.g., DMSO, DMF) start->solvent_choice initial_test Attempt to dissolve at room temperature with vortexing solvent_choice->initial_test sonication Apply ultrasonication initial_test->sonication If not fully dissolved end_success Success: Soluble Conjugate initial_test->end_success If soluble gentle_heat Gently warm the mixture (e.g., 30-40°C) sonication->gentle_heat If still issues persist sonication->end_success If soluble cosolvent Add a co-solvent. For aqueous solutions, start with adding the stock solution in organic solvent. gentle_heat->cosolvent If still issues persist gentle_heat->end_success If soluble reassess If still insoluble, reconsider the solvent system based on downstream application compatibility. cosolvent->reassess If still insoluble cosolvent->end_success If soluble

Troubleshooting workflow for solubilizing this compound.

Experimental Protocols

Protocol for Determining Conjugate Solubility

This protocol provides a method for systematically testing the solubility of this compound in various solvents.

Materials:

  • This compound conjugate

  • Selection of solvents (e.g., DMSO, DMF, ethanol, methanol, water, PBS)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Heating block or water bath

  • Analytical balance

Procedure:

  • Preparation: Weigh out a small, precise amount of the this compound conjugate (e.g., 1 mg) into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a specific volume of a single solvent to achieve a target concentration (e.g., 100 µL for an initial concentration of 10 mg/mL).

  • Initial Dissolution Attempt: Vigorously vortex each tube for 30 seconds at room temperature. Visually inspect for complete dissolution.

  • Ultrasonication: If the conjugate is not fully dissolved, place the tubes in an ultrasonic bath for 5-10 minutes. After sonication, vortex again and visually inspect.

  • Gentle Heating: If solubility is still an issue, gently warm the tubes to 30-40°C for 10-15 minutes using a heating block or water bath. Vortex and inspect. Note: Be cautious of solvent evaporation and potential compound degradation.

  • Incremental Solvent Addition: If the conjugate remains insoluble, add an additional volume of the same solvent in increments, vortexing after each addition, until the conjugate dissolves or it becomes clear that it is insoluble at a reasonable concentration.

  • Record Observations: For each solvent, record the final concentration at which the conjugate completely dissolved and the methods required (vortexing, sonication, heating).

Factors Influencing Solubility

The solubility of your this compound conjugate is a balance between its different chemical moieties. Understanding these relationships can help in troubleshooting.

G cluster_0 This compound Structure cluster_1 Physicochemical Properties cluster_2 Impact on Solubility Boc Boc Group (t-Butoxycarbonyl) Hydrophobic Hydrophobic Nature Boc->Hydrophobic PEG PEG1 Unit (Polyethylene Glycol) Hydrophilic Hydrophilic Nature PEG->Hydrophilic C5OH C5-OH (Pentanol Chain) C5OH->Hydrophobic Alkyl Chain C5OH->Hydrophilic Hydroxyl Group Aq_Sol Decreases Aqueous Solubility Hydrophobic->Aq_Sol Org_Sol Increases Organic Solvent Solubility Hydrophobic->Org_Sol Aq_Sol_Inc Increases Aqueous Solubility Hydrophilic->Aq_Sol_Inc

Relationship between the chemical structure of this compound and its solubility.

References

Technical Support Center: Purification and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies for Removing Unreacted Boc-NH-PEG1-C5-OH

This guide provides researchers, scientists, and drug development professionals with effective methods for removing unreacted this compound from reaction mixtures. It includes frequently asked questions, a troubleshooting guide for common purification challenges, detailed experimental protocols, and a decision-making workflow to help you select the optimal purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The most common strategies for removing unreacted PEG linkers like this compound are based on differences in physicochemical properties between the linker and the desired product. The main techniques include:

  • Chromatography: This is the most powerful and widely used approach. Methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX) are highly effective.[][2]

  • Extraction: Liquid-liquid extraction, including aqueous two-phase systems (ATPS), can be used for initial cleanup if there is a significant difference in solubility between the product and the unreacted linker.[3]

  • Precipitation: Unreacted PEG oligomers can sometimes be removed by precipitation from a solution by adding a non-solvent, such as diethyl ether.[4]

Q2: Which chromatographic technique is most effective for this separation?

A2: The best chromatographic method depends on the properties of your desired product.

  • Reverse-Phase HPLC (RP-HPLC) is often the method of choice as it separates molecules based on hydrophobicity.[] Since your product will likely have a different polarity than the this compound linker, RP-HPLC can provide excellent resolution.[5]

  • Size Exclusion Chromatography (SEC) is ideal when your desired product is significantly larger than the linker (e.g., a PEGylated protein).[6] This technique efficiently separates molecules based on their hydrodynamic radius.[]

  • Ion Exchange Chromatography (IEX) is highly effective if your target molecule is charged while the this compound linker is neutral.[2] This method separates compounds based on their net charge at a given pH.

Q3: Can I use precipitation to remove the unreacted linker?

A3: Yes, precipitation can be a viable, straightforward method for bulk removal of the PEG linker. This technique relies on finding a solvent system in which your desired product is soluble, but the this compound is not (or vice versa). A common approach is to add a non-polar solvent like cold diethyl ether to a solution of the reaction mixture to selectively precipitate the polar PEG linker.[4] However, be aware that co-precipitation of the product can occur, so this method may be best suited for an initial purification step rather than for achieving high purity.

Q4: What are the key properties of this compound to consider during purification development?

A4: Understanding the properties of this compound is crucial for selecting a purification method:

  • Polarity: It is a polar molecule due to the PEG and hydroxyl moieties, but the Boc group and C5 alkyl chain add some non-polar character. This amphiphilic nature is key for separation by RP-HPLC.

  • Size: With a molecular weight of 247.33 g/mol , it is considered a small molecule.[7] This makes it easily separable from large molecules like proteins or antibodies using SEC or membrane filtration.[][6]

  • Charge: The molecule is neutral. It has no ionizable groups. This makes it suitable for separation from charged products using Ion Exchange Chromatography (IEX).[2]

  • Solubility: It is soluble in a range of polar organic solvents like DMSO, methanol, and DCM, and has some water solubility.[8] Its low solubility in non-polar solvents like diethyl ether can be exploited for precipitation.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Co-elution of product and linker during RP-HPLC. The gradient may be too steep, or the chosen mobile/stationary phases may not provide enough selectivity.1. Optimize the Gradient: Make the elution gradient shallower to increase the separation between peaks.2. Change the Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter selectivity.3. Try a Different Column: If using a C18 column, consider a C4 for more polar compounds or a phenyl-hexyl for different selectivity.[5]
Streaking or broad peaks on a silica gel column. PEG-containing compounds are notoriously polar and can interact strongly and non-uniformly with the silica stationary phase.[9]1. Adjust the Solvent System: Use a more polar mobile phase, such as a gradient of methanol in dichloromethane (DCM) or chloroform.[9]2. Consider an Alternative: Normal-phase silica chromatography is often difficult for PEGs. RP-HPLC is generally a much better alternative.[5]
Poor separation or emulsion during liquid-liquid extraction. The product and the linker have similar partitioning coefficients between the two immiscible phases.1. Change the Solvent System: Try different combinations of aqueous and organic solvents (e.g., ethyl acetate/water, DCM/water).2. "Salt Out" the Product: Add sodium chloride (brine) to the aqueous phase to decrease the solubility of organic compounds and force them into the organic layer.
Low recovery of the desired product after purification. The product may be adsorbing to the chromatography media or precipitating along with the impurity.1. Check Solubility: Ensure your product is fully soluble in the mobile phase or solvent system being used.2. Passivate Surfaces: For biomolecules, irreversible adsorption can be an issue. Consider using passivated vials and columns.3. Optimize Precipitation: If using precipitation, slowly add the anti-solvent at a low temperature to minimize co-precipitation of the product.

Data Presentation: Comparison of Purification Methods

MethodSeparation PrincipleAdvantagesDisadvantagesBest For...
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity[]High resolution; can separate closely related impurities and isomers.[10]Requires specialized equipment; can be time-consuming to develop a method.Separating small molecules or peptides from the linker where polarity differences exist.
Size Exclusion Chromatography (SEC) Molecular Size[]Gentle, non-denaturing conditions; effective for removing small molecules from very large ones.[6]Low resolution for molecules of similar size; not suitable for separating product from linker if they are close in MW.[6]Purifying large proteins (>10 kDa) or other macromolecules from the small linker.
Ion Exchange Chromatography (IEX) Net Charge[2]High binding capacity; very effective and scalable.[]Ineffective if the target product and linker are both neutral.Purifying charged products (proteins, peptides, oligonucleotides) from the neutral linker.
Liquid-Liquid Extraction (LLE) Differential SolubilitySimple, fast, inexpensive, and highly scalable.Low resolution; can be prone to emulsion formation; not effective for similar compounds.A rapid, initial cleanup step when the product and linker have very different polarities.
Precipitation Differential Solubility[4]Simple and good for bulk removal of the PEG linker.Can result in an impure product due to co-precipitation; may lead to low product recovery.Removing a large excess of the linker when a solvent is known to selectively dissolve either the product or the linker, but not both.

Experimental Protocols

Key Protocol: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for separating a desired product from unreacted this compound. Optimization will be required based on the specific properties of your product.

  • Sample Preparation:

    • Lyophilize the crude reaction mixture to remove volatile solvents.

    • Dissolve the crude material in a minimal amount of a strong solvent, such as dimethyl sulfoxide (DMSO).

    • Alternatively, dissolve the sample directly in the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation and Column:

    • System: A preparative HPLC system equipped with a UV detector and fraction collector.

    • Column: A C18 stationary phase column is a good starting point.[5] (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

  • Chromatographic Method:

    • Flow Rate: Adjust based on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor at a wavelength appropriate for your product (e.g., 214 nm for peptide bonds, or a specific wavelength if your product has a strong chromophore).

    • Gradient Elution (Example):

      • 0-5 min: 5% B (hold)

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B (hold and wash)

      • 40-45 min: 95% to 5% B (return to initial conditions)

      • 45-50 min: 5% B (re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram, isolating the peaks corresponding to your product and the unreacted linker.

    • Analyze the collected fractions using an analytical HPLC-MS system to confirm the identity and purity of the desired product.

    • Pool the pure fractions and lyophilize to remove the mobile phase and obtain the final product as a TFA salt.

Mandatory Visualization

Workflow for Selecting a Purification Method

The following diagram provides a logical workflow to help you choose the most appropriate purification strategy for your experimental needs.

Purification_Workflow start_node Crude Reaction Mixture (Product + Unreacted Linker) d1 Is the product a large biomolecule (>10 kDa)? start_node->d1 decision_node decision_node process_node process_node alt_process_node alt_process_node final_node final_node p1 Use Size Exclusion Chromatography (SEC) or Ultrafiltration / Diafiltration d1->p1  Yes d2 Is the product charged at a specific pH? d1->d2 No p2 Use Ion Exchange Chromatography (IEX) d2->p2  Yes d3 Significant difference in polarity/solubility? d2->d3 No p3 Consider Liquid-Liquid Extraction or Precipitation as a first step d3->p3  Yes p4 Use Reverse-Phase HPLC (RP-HPLC) for optimal resolution d3->p4 No / Unsure p3->p4 Follow with RP-HPLC for high purity

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Troubleshooting PROTAC Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC-mediated protein degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during PROTAC degradation assays, with a special focus on PROTACs synthesized using Boc-NH-PEG1-C5-OH linkers.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a PROTAC?

A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific unwanted proteins. It consists of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]

Q2: I am not observing any degradation of my target protein. What are the potential causes and how can I troubleshoot this?

A2: Lack of degradation is a common issue in PROTAC experiments. The underlying cause can be multifaceted, ranging from issues with the PROTAC molecule itself to problems with the experimental setup. A systematic troubleshooting approach is crucial. Key areas to investigate include:

  • PROTAC Integrity and Purity: Confirm the chemical identity, purity, and stability of your PROTAC compound.

  • Cell Permeability: PROTACs are often large molecules and may have poor cell membrane permeability.

  • Target Engagement: The PROTAC may not be binding to the target protein or the E3 ligase within the cell.

  • Ternary Complex Formation: Successful binding to both the target and the E3 ligase does not guarantee the formation of a stable and productive ternary complex.

  • Ubiquitination and Proteasomal Degradation: The ternary complex may form but not in a conformation that allows for efficient ubiquitination of the target protein, or there may be issues with the proteasome machinery.

For a step-by-step guide to troubleshooting no degradation, refer to the "Troubleshooting Guide: No Target Protein Degradation" section below.

Q3: I am observing a "hook effect" in my dose-response curve. What is it and how can I mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[2]

Mitigation Strategies:

  • Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the bell-shaped curve characteristic of the hook effect.[2]

  • Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[2]

  • Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation. Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[2]

Q4: My PROTAC is showing off-target effects. How can I improve its selectivity?

A4: Off-target effects can arise from the PROTAC degrading proteins other than the intended target. Strategies to improve PROTAC selectivity include:

  • Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[2]

  • Modify the Linker: The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[2]

  • Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[2]

Q5: I am using a PROTAC synthesized with a this compound linker. Are there any specific issues I should be aware of?

A5: this compound is a common building block for PROTAC linkers, combining a short polyethylene glycol (PEG) unit for hydrophilicity and a C5 alkyl chain for length and flexibility.[3][4][5] While this combination offers favorable properties, potential issues can arise:

  • Incomplete Boc Deprotection: The Boc (tert-butoxycarbonyl) group is an amine protecting group that must be removed during synthesis.[6][7][8] Incomplete deprotection will result in a PROTAC that cannot bind to the E3 ligase, rendering it inactive. Verify complete deprotection by analytical methods like NMR and mass spectrometry.

  • Linker Flexibility and Ternary Complex Stability: The PEG1-C5 combination provides significant flexibility. While this can be advantageous for allowing the PROTAC to adopt a productive conformation, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[9]

  • Physicochemical Properties: The PEG component increases hydrophilicity, which can improve solubility but may negatively impact cell permeability if the overall molecule becomes too polar.[10][11] Conversely, the C5 alkyl chain adds lipophilicity, which can enhance cell permeability. Achieving the right balance is crucial and may require empirical optimization.

Troubleshooting Guide: No Target Protein Degradation

This guide provides a systematic approach to identify and resolve the issue of no observable protein degradation in your PROTAC assay.

Step 1: Verify PROTAC Integrity and Experimental Setup

  • Question: Is my PROTAC compound pure, stable, and used at the correct concentration?

    • Action:

      • Confirm the identity and purity of your PROTAC using LC-MS and NMR.

      • Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.

      • Perform a wide dose-response curve to ensure you are not missing the active concentration window or experiencing a "hook effect".

Step 2: Assess Cell Permeability and Target Engagement

  • Question: Is my PROTAC entering the cells and binding to the target protein and the E3 ligase?

    • Action:

      • Cell Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess cell permeability.

      • Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to both the target protein and the E3 ligase in a cellular context.[2]

Step 3: Evaluate Ternary Complex Formation

  • Question: Is a stable ternary complex forming between the target protein, the PROTAC, and the E3 ligase?

    • Action:

      • Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to pull down the E3 ligase and blot for the target protein (or vice versa). An increased association in the presence of the PROTAC indicates ternary complex formation. See the detailed protocol below.

      • Biophysical Assays: In vitro assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the formation and stability of the ternary complex.

Step 4: Confirm Ubiquitination and Proteasome-Dependence

  • Question: Is the target protein being ubiquitinated, and is the degradation dependent on the proteasome?

    • Action:

      • In-Cell Ubiquitination Assay: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). Immunoprecipitate the target protein and perform a Western blot for ubiquitin. An increase in high molecular weight ubiquitin smears indicates target ubiquitination.

      • Proteasome Inhibitor Rescue: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC. If the degradation is proteasome-dependent, the inhibitor should "rescue" the protein from degradation.

Data Presentation: Impact of Linker Composition on PROTAC Efficacy

The linker is a critical component of a PROTAC, and its length and composition significantly impact degradation efficiency. The following tables summarize quantitative data from published studies, illustrating the effect of linker modifications on DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Table 1: Influence of PEG Linker Length on Estrogen Receptor (ER) Degradation

PROTACLinker CompositionLinker Length (atoms)ER Degradation at 10 µM (% of control)
PROTAC 11 PEG9~50%
PROTAC 12 PEG12>75%
PROTAC 13 PEG16>90%
PROTAC 14 PEG19~75%
PROTAC 15 PEG21~50%
Data adapted from Cyrus, K. et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.[10] This study highlights that there is an optimal linker length for maximal degradation, with linkers that are too short or too long being less effective.[10]

Table 2: Comparison of BRD4-Targeting PROTACs with Different Linkers and E3 Ligase Recruiters

PROTACE3 Ligase RecruitedLinker TypeCell LineDC50Dmax
ARV-771 VHLNot SpecifiedCastration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported
MZ1 VHLPEGH661, H8388 nM, 23 nMComplete at 100 nM
ARV-825 CRBNNot SpecifiedBurkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported
Data compiled from various sources.[11] This table illustrates that both the choice of E3 ligase and the linker contribute to the overall potency of the PROTAC.

Table 3: Degradation Efficiency of PI3K/mTOR-Targeting PROTAC with an Alkyl Linker

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
GP262 p110αMDA-MB-231227.471.3
GP262 p110γMDA-MB-23142.2388.6
GP262 mTORMDA-MB-23145.474.9
Data from a study on a dual-targeting PROTAC, highlighting the use of a C8 alkyl linker.[2] Flexible linkers like alkyl chains can promote the formation of the ternary complex and lead to efficient degradation.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[1]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound or a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well or dish.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to confirm the interaction between the target protein and the E3 ligase in the presence of a PROTAC.

Materials:

  • ERα-positive breast cancer cell line (e.g., MCF-7)

  • PROTAC of interest

  • Proteasome Inhibitor (e.g., MG132)

  • Cell Lysis Buffer (Non-denaturing)

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., Rabbit anti-VHL or anti-CRBN antibody)

    • Primary antibody for Western blotting (e.g., Mouse anti-ERα antibody)

    • Isotype control antibody (e.g., Rabbit IgG)

  • Protein A/G agarose beads

  • Wash buffer

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 10 cm dishes and grow to 80-90% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

    • Treat cells with the PROTAC at a concentration known to induce degradation (or a vehicle control) for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • To the pre-cleared lysate, add the primary antibody for immunoprecipitation (e.g., anti-VHL) or an isotype control IgG.

    • Incubate on a rotator at 4°C overnight.

    • Add Protein A/G agarose bead slurry and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with ice-cold wash buffer.

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody for the target protein (e.g., anti-ERα).

    • Detect with an HRP-conjugated secondary antibody and chemiluminescent substrate.

    • An increase in the co-immunoprecipitated target protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Catalyzes UbPOI Ubiquitinated POI Ubiquitination->UbPOI Tags POI Proteasome 26S Proteasome UbPOI->Proteasome Recruited to Degradation Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides Troubleshooting_Workflow Start Start: No Degradation Observed Step1 Step 1: Verify PROTAC & Experimental Setup Start->Step1 Step2 Step 2: Assess Cell Permeability & Target Engagement Step1->Step2 If PROTAC is stable & pure Step3 Step 3: Evaluate Ternary Complex Formation Step2->Step3 If permeable & engages targets Step4 Step 4: Confirm Ubiquitination & Proteasome Dependence Step3->Step4 If ternary complex forms Solution Solution: Degradation Achieved Step4->Solution If ubiquitination occurs No_Degradation_Decision_Tree Start No Degradation Observed Q1 Is the PROTAC stable and pure? Start->Q1 A1_Yes Does it enter the cell? Q1->A1_Yes Yes A1_No Synthesize/Purify PROTAC Q1->A1_No No Q2 Does it bind to the Target and E3 Ligase? A1_Yes->Q2 A5_No Improve Cell Permeability A1_Yes->A5_No No A2_Yes Does a ternary complex form? Q2->A2_Yes Yes A2_No Redesign Warhead or E3 Ligand Q2->A2_No No Q3 Is the target ubiquitinated? A2_Yes->Q3 A3_No Optimize Linker (Length/Composition) A2_Yes->A3_No No A3_Yes Is degradation rescued by proteasome inhibitor? Q3->A3_Yes Yes Q3->A3_No No A4_Yes Successful Degradation A3_Yes->A4_Yes Yes A4_No Check Proteasome Activity A3_Yes->A4_No No

References

Technical Support Center: Reactions with Boc-NH-PEG1-C5-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG1-C5-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are molecules designed to induce the degradation of specific target proteins within cells by hijacking the cell's natural protein disposal system.[1] This linker contains a Boc-protected amine, a short polyethylene glycol (PEG) spacer, and a primary alcohol. The alcohol serves as a connection point for further chemical modifications, such as attaching a ligand for a target protein.

Q2: I am experiencing low yields in my esterification reaction with this compound and a carboxylic acid. What are the potential causes?

Low yields in esterification reactions with this linker can be attributed to several factors, with steric hindrance being a primary concern. The bulky tert-butyloxycarbonyl (Boc) protecting group in proximity to the reacting hydroxyl group can impede the approach of reagents.

Possible Causes for Low Yield:

  • Steric Hindrance: The bulky Boc group can sterically hinder the primary alcohol, making it less accessible to the carboxylic acid and coupling reagents.

  • Suboptimal Coupling Reagents: The choice of coupling reagents is critical. Standard conditions may not be sufficient to overcome the steric hindrance.

  • Inadequate Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact the reaction outcome. For sterically hindered reactions, longer reaction times and slightly elevated temperatures may be necessary.

  • Moisture: Water in the reaction can hydrolyze activated intermediates, reducing the yield of the desired ester.

  • Impure Reagents: The purity of the starting materials, including the linker, carboxylic acid, and solvents, is crucial for a successful reaction.

Q3: How can I overcome the steric hindrance in reactions involving the hydroxyl group of this compound?

Several strategies can be employed to mitigate the effects of steric hindrance:

  • Choice of Coupling Reagents: Utilize highly efficient coupling reagents known to work well for sterically hindered alcohols. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine) are often effective.[4] Another option is the use of di-tert-butyl dicarbonate ((Boc)2O) with a catalytic amount of DMAP (4-Dimethylaminopyridine).[5]

  • Optimization of Reaction Conditions:

    • Temperature: While many coupling reactions are run at room temperature, a moderate increase in temperature (e.g., to 40-50 °C) can help overcome the activation energy barrier.

    • Reaction Time: Sterically hindered reactions often require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

  • Order of Synthesis: In some cases, it may be beneficial to alter the synthetic route. For instance, attaching a less sterically demanding protecting group on the amine, performing the hydroxyl reaction, and then swapping to the Boc group if necessary.

Q4: Are there alternative reactions to esterification for coupling molecules to the hydroxyl group of this compound?

Yes, other reactions can be used to functionalize the hydroxyl group, such as:

  • Etherification: Formation of an ether linkage, for example, through a Williamson ether synthesis. This typically involves deprotonating the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide. Care must be taken to choose conditions that do not affect the Boc protecting group.

  • Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to various other functional groups, including esters and ethers, under mild conditions.

Troubleshooting Guides

Guide 1: Low Yield in Esterification Reactions

This guide provides a step-by-step approach to troubleshooting low-yielding esterification reactions with this compound.

Problem Possible Cause Troubleshooting Steps
Low or no product formation Steric Hindrance 1. Switch to a more powerful coupling reagent combination like HATU/DIEA. 2. Consider using the (Boc)2O/DMAP method.[5] 3. Increase reaction temperature moderately (e.g., to 40-50 °C). 4. Extend the reaction time and monitor progress.
Suboptimal Reagents 1. Use fresh, high-purity coupling reagents. 2. Ensure solvents are anhydrous.
Side Reactions 1. If using DCC/DMAP, N-acylurea formation can be a side product.[6] Using HATU can avoid this. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
Incomplete Reaction Insufficient Reagent Equivalents 1. Increase the equivalents of the carboxylic acid and coupling reagents (e.g., from 1.1 eq to 1.5 eq).
Reaction time too short 1. Monitor the reaction over a longer period (e.g., 24-48 hours).
Product Degradation Harsh Reaction Conditions 1. If using elevated temperatures, ensure they are not high enough to cause degradation of starting materials or products. 2. For acid-sensitive substrates, consider using milder coupling conditions that do not require strong acids or bases.
Guide 2: Boc Deprotection Issues

While the focus is on the hydroxyl group, issues can arise with the Boc-protected amine during subsequent synthetic steps.

Problem Possible Cause Troubleshooting Steps
Premature Boc Deprotection Acidic Conditions 1. Avoid strongly acidic conditions in other reaction steps if the Boc group needs to remain intact.
High Temperatures 1. Prolonged heating can sometimes lead to Boc deprotection. Use the lowest effective temperature for your reactions.
Incomplete Boc Deprotection Insufficient Acid 1. Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). A common mixture is 20-50% TFA in DCM.
Reaction time too short 1. Allow the deprotection reaction to proceed for an adequate amount of time (typically 1-2 hours at room temperature).

Experimental Protocols

Protocol 1: General Procedure for Esterification using HATU/DIEA

This protocol describes a general method for the coupling of a carboxylic acid to this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • DIEA

  • Anhydrous DMF or DCM

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF or DCM under an inert atmosphere.

  • Add HATU (1.2 eq) to the solution.

  • Add DIEA (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Boc Deprotection

This protocol outlines the removal of the Boc protecting group.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an equal volume of a 20-50% solution of TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.

  • Add cold diethyl ether to the residue to precipitate the deprotected amine salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Boc_Linker This compound Coupling Coupling Reaction (e.g., HATU, DIEA in DMF) Boc_Linker->Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Ester_Product Ester Product Purification->Ester_Product Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Reaction Yield? Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Steric_Hindrance Is steric hindrance the likely issue? Start->Steric_Hindrance Use_Fresh_Reagents Use fresh/anhydrous reagents Check_Reagents->Use_Fresh_Reagents No Optimize_Conditions Increase temp/time Check_Conditions->Optimize_Conditions No Change_Coupling_Agent Use stronger coupling agent (e.g., HATU) Steric_Hindrance->Change_Coupling_Agent Yes End Improved Yield Use_Fresh_Reagents->End Re-run reaction Optimize_Conditions->End Re-run reaction Change_Coupling_Agent->End Re-run reaction

References

Technical Support Center: Preventing Protein Aggregation During Conjugation with Boc-NH-PEG1-C5-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues when conjugating with Boc-NH-PEG1-C5-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein conjugation?

This compound is a heterobifunctional linker molecule. It contains three key components:

  • A Boc (tert-butyloxycarbonyl) protected amine group : This protecting group prevents the amine from reacting prematurely and can be removed under specific acidic conditions to reveal a reactive primary amine.

  • A short polyethylene glycol (PEG1) spacer : The PEG spacer is hydrophilic and flexible, which can help to improve the solubility and stability of the resulting protein conjugate.[1]

  • A terminal hydroxyl group (-OH) on a C5 chain : This hydroxyl group must be chemically activated to become reactive towards functional groups on a protein, typically primary amines on lysine residues.[2]

This linker is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[3]

Q2: What are the primary causes of protein aggregation when using this compound?

Protein aggregation during conjugation is a multifaceted issue that can arise from several factors:

  • Increased Hydrophobicity: While the PEG component is hydrophilic, the overall hydrophobicity of the protein can increase upon conjugation, leading to self-association.

  • Intermolecular Cross-linking: If the activation of the hydroxyl group and the subsequent conjugation are not well-controlled, it's possible for one linker molecule to react with two separate protein molecules, leading to cross-linked aggregates.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[4] Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[4]

  • High Protein and/or Reagent Concentration: High concentrations of either the protein or the activated linker can increase the likelihood of intermolecular interactions that lead to aggregation.

  • Boc Deprotection Step: The acidic conditions required to remove the Boc protecting group can potentially denature or destabilize the protein if not carefully optimized.[][6]

  • Over-labeling: The addition of too many linker molecules can alter the protein's net charge and isoelectric point (pI), reducing its solubility.

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to look for visible precipitates or cloudiness in the solution.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein conjugate.[4]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[4]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing protein aggregation during the two key stages of conjugation with this compound: Activation & Conjugation and Boc Deprotection .

Part 1: Activation of this compound and Conjugation to Protein

Issue: Protein precipitation or visible aggregation is observed during or immediately after the conjugation reaction.

Troubleshooting Workflow: Activation & Conjugation

start Aggregation Observed During Activation/Conjugation protein_conc Reduce Protein Concentration start->protein_conc High concentration? reagent_conc Optimize Linker:Protein Molar Ratio start->reagent_conc Over-labeling? temp Lower Reaction Temperature (e.g., 4°C) start->temp Reaction too fast? buffer Optimize Buffer Conditions (pH, Ionic Strength) start->buffer Suboptimal buffer? end Aggregation Minimized protein_conc->end reagent_conc->end temp->end excipients Add Stabilizing Excipients buffer->excipients Still aggregating? linker_hydrophilicity Consider a More Hydrophilic Linker excipients->linker_hydrophilicity Persistent aggregation? excipients->end linker_hydrophilicity->end

Caption: Troubleshooting workflow for protein aggregation during linker activation and conjugation.

Parameter Recommendation Rationale
Protein Concentration Decrease the protein concentration to 0.5-2.0 mg/mL.Lower concentrations reduce the frequency of intermolecular collisions that can lead to aggregation.[4]
Linker to Protein Molar Ratio Start with a lower molar excess of the activated linker (e.g., 3:1 to 5:1) and titrate upwards.A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties and cause precipitation.
Reaction Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures slow down both the conjugation reaction and the kinetics of protein unfolding and aggregation.
Buffer pH Maintain a pH that ensures protein stability, typically between 7.0 and 8.5 for amine labeling. Avoid the protein's isoelectric point (pI).The reaction of activated esters (a common activation strategy for the hydroxyl group) with primary amines is most efficient at slightly alkaline pH. However, protein stability is paramount.[2]
Buffer Composition Use buffers known to stabilize proteins, such as phosphate-buffered saline (PBS) or HEPES.The buffer components can directly impact protein solubility and stability.
Stabilizing Excipients Add stabilizing agents to the reaction buffer.These additives can help maintain protein solubility and prevent aggregation.[7]

Recommended Stabilizing Excipients for Conjugation Buffer

Excipient Recommended Concentration Mechanism of Action
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes protein conformation.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.[8]
Sucrose/Trehalose 5-10% (w/v)Promotes the native protein state through preferential exclusion.[7]
Polysorbate 20 (Tween-20) 0.01-0.05% (v/v)Non-ionic surfactant that reduces surface tension and prevents adsorption to interfaces.[9]
Part 2: Boc Deprotection

Issue: Protein precipitates after the addition of acid for Boc group removal.

Troubleshooting Workflow: Boc Deprotection

start Aggregation Observed During Boc Deprotection acid_conc Decrease Acid Concentration (e.g., lower % TFA) start->acid_conc Harsh conditions? reaction_time Reduce Deprotection Time acid_conc->reaction_time Still aggregating? temp Perform Deprotection at 0-4°C reaction_time->temp Still aggregating? scavengers Add Scavengers (e.g., Triisopropylsilane) temp->scavengers Side reactions? buffer_exchange Rapid Buffer Exchange Post-Deprotection scavengers->buffer_exchange Need to restore stability? end Aggregation Minimized buffer_exchange->end

Caption: Troubleshooting workflow for protein aggregation during the Boc deprotection step.

Parameter Recommendation Rationale
Acid Concentration Use the lowest effective concentration of acid (e.g., Trifluoroacetic acid, TFA). Start with 1-5% TFA and increase only if deprotection is incomplete.High concentrations of strong acids can lead to protein denaturation and aggregation.[][6]
Reaction Time Minimize the exposure time to the acidic environment. Monitor the reaction closely and neutralize or buffer exchange immediately upon completion.Prolonged exposure to low pH can irreversibly damage the protein structure.
Temperature Perform the deprotection reaction on ice (0-4°C).Low temperatures can help to maintain the protein's structural integrity during the acid treatment.
Scavengers Include scavengers like triisopropylsilane (TIS) in the deprotection cocktail.During Boc deprotection, the released tert-butyl cation can modify sensitive amino acid residues (e.g., tryptophan), which can lead to aggregation. Scavengers quench these reactive species.[10]
Post-Deprotection Handling Immediately perform a buffer exchange into a stabilizing buffer (pH 7.0-8.0) using a desalting column or dialysis.This rapidly removes the acid and places the deprotected conjugate in an environment that favors its native conformation and solubility.

Experimental Protocols

Protocol 1: General Procedure for Activation of this compound and Conjugation to a Protein

This protocol describes a general method for activating the terminal hydroxyl group of the linker to an N-Hydroxysuccinimide (NHS) ester, which will then react with primary amines on the protein. Note: This protocol is a general guideline and may require optimization for your specific protein and application.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Part A: Activation of this compound to an NHS Ester

  • Dissolve this compound in anhydrous DCM or DMF.

  • Add 1.2 equivalents of DSC (or 1.2 equivalents each of EDC and NHS).

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents).

  • Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the activated NHS ester.

  • The activated linker can be purified by silica gel chromatography or used directly after solvent removal if the purity is sufficient.

Part B: Conjugation to the Target Protein

  • Prepare the target protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Dissolve the activated Boc-NH-PEG1-C5-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Add the desired molar excess (e.g., 5- to 20-fold) of the dissolved activated linker to the protein solution dropwise while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris.

  • Incubate for an additional 30 minutes.

  • Remove excess, unreacted linker and byproducts using a desalting column, eluting with a suitable storage buffer.

Protocol 2: Boc Deprotection of the Protein Conjugate

Materials:

  • Boc-protected protein conjugate in a suitable buffer.

  • Deprotection solution (e.g., 5% Trifluoroacetic acid (TFA) in an appropriate solvent, with 2.5% triisopropylsilane (TIS) as a scavenger).

  • Neutralization buffer (e.g., 1 M HEPES, pH 8.5).

  • Desalting column or dialysis cassette.

  • Final storage buffer.

Procedure:

  • Cool the Boc-protected protein conjugate solution to 4°C.

  • Slowly add the cold deprotection solution to the protein conjugate solution while gently stirring.

  • Incubate the reaction on ice for 30-60 minutes. Monitor the deprotection by LC-MS if possible.

  • Neutralize the reaction by adding the neutralization buffer.

  • Immediately perform a buffer exchange into the final storage buffer using a desalting column or dialysis to remove the acid, scavenger, and byproducts.

  • Analyze the final conjugate for purity and aggregation.

References

Validation & Comparative

Mass Spectrometry Characterization of Boc-NH-PEG1-C5-OH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted protein degradation, and drug delivery, the precise characterization of linker molecules is paramount. This guide provides a comprehensive comparison of the mass spectrometry analysis of Boc-NH-PEG1-C5-OH, a heterobifunctional linker, with its alternatives. It includes detailed experimental protocols, quantitative data, and visual workflows to aid in the selection and characterization of these critical reagents.

This compound is a discrete polyethylene glycol (dPEG®) linker featuring a Boc-protected amine and a terminal carboxylic acid. This structure is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length and composition is crucial for optimizing the formation of the ternary complex between the target protein and the E3 ligase. Mass spectrometry is an indispensable tool for confirming the identity, purity, and stability of such linkers.

Performance Comparison: this compound vs. Alternatives

The choice of a linker can significantly impact the properties of the final bioconjugate. Here, we compare this compound with two common alternatives: its Fmoc-protected counterpart, Fmoc-NH-PEG1-C5-OH, and a longer-chain Boc-protected linker, Boc-NH-PEG4-C5-OH. The key differentiators lie in their protecting group chemistry and the length of the PEG spacer.

FeatureThis compoundFmoc-NH-PEG1-C5-OHBoc-NH-PEG4-C5-OH
Molecular Formula C12H25NO4C22H25NO4C18H37NO7
Molecular Weight 247.33 g/mol 367.42 g/mol 383.48 g/mol
Protecting Group Boc (tert-Butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butyloxycarbonyl)
Deprotection Condition Acidic (e.g., TFA)Basic (e.g., Piperidine)Acidic (e.g., TFA)
Ionization Efficiency (ESI) GoodGenerally LowerGood
Expected [M+H]⁺ (m/z) 248.18368.18384.34
Expected [M+Na]⁺ (m/z) 270.16390.16406.32

Mass Spectrometry Analysis: A Detailed Look

Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are the most common mass spectrometry techniques for characterizing these linkers.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like PEG linkers. In positive ion mode, this compound will readily form protonated molecules ([M+H]⁺) and adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).

Expected Fragmentation Pattern:

The fragmentation of Boc-protected amines in ESI-MS is well-characterized. The most common fragmentation pathways involve the loss of the Boc group or parts of it:

  • Loss of isobutylene (56 Da): A characteristic loss from the Boc group, resulting in a carbamic acid intermediate which can then lose CO2.

  • Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate.

  • Loss of tert-butanol (74 Da): Another possible fragmentation pathway of the Boc group.

The fragmentation of the PEG chain itself typically involves cleavage of the C-O or C-C bonds, resulting in a series of ions separated by 44 Da (the mass of an ethylene glycol unit). For a short PEG linker like PEG1, this will be less prominent than the fragmentation of the end groups.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF is another soft ionization technique that is particularly useful for determining the molecular weight of polymers and confirming the purity of discrete PEG linkers. In MALDI, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization. For PEG analysis, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). PEG molecules have a high affinity for alkali metal ions, so spectra are often dominated by sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.

Experimental Protocols

Below are detailed protocols for the LC-MS and MALDI-TOF MS analysis of this compound and its alternatives.

LC-MS/MS Protocol for Quantitative Analysis

This method is suitable for determining the purity of the linker and for quantitative studies.

1. Sample Preparation:

  • Prepare a stock solution of the PEG linker in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions (ESI-QTOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • Mass Range: 100-1000 m/z.
  • Collision Energy (for MS/MS): Ramp from 10 to 40 eV to observe fragmentation.

MALDI-TOF MS Protocol for Molecular Weight Confirmation

This method is ideal for rapid confirmation of the molecular weight and assessment of sample purity.

1. Sample and Matrix Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.
  • Analyte Solution: Dissolve the PEG linker in a suitable solvent (e.g., water or acetonitrile) to a concentration of approximately 1 mg/mL.
  • Cationizing Agent (Optional but Recommended): Prepare a solution of sodium trifluoroacetate (NaTFA) at 1 mg/mL in the matrix solution to promote the formation of sodium adducts.

2. Sample Spotting:

  • Mix the analyte solution and the matrix solution (with or without cationizing agent) in a 1:1 ratio.
  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

3. MALDI-TOF MS Conditions:

  • Instrument: A MALDI-TOF mass spectrometer in reflectron positive ion mode.
  • Laser: Nitrogen laser (337 nm).
  • Laser Intensity: Adjust to the minimum necessary for good signal-to-noise ratio to avoid in-source fragmentation.
  • Mass Range: 200-800 m/z.
  • Calibration: Use a suitable calibrant mixture (e.g., peptide or polymer standards) close to the mass range of the analyte.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve this compound prep2 Dilute to working concentration prep1->prep2 lc1 Inject sample onto C18 column prep2->lc1 lc2 Gradient elution lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Mass Analysis (QTOF) ms1->ms2 ms3 Data Acquisition ms2->ms3 analysis1 Extract Ion Chromatogram ms3->analysis1 analysis2 Identify [M+H]⁺ and adducts analysis1->analysis2 analysis3 Analyze Fragmentation analysis2->analysis3

Caption: LC-MS workflow for the characterization of this compound.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_spotting Sample Spotting cluster_ms MALDI-TOF MS cluster_analysis Data Analysis prep1 Prepare Matrix Solution (CHCA) prep3 Mix Analyte and Matrix prep1->prep3 prep2 Prepare Analyte Solution prep2->prep3 spot1 Spot mixture onto MALDI target prep3->spot1 spot2 Air dry to co-crystallize spot1->spot2 ms1 Laser Desorption/Ionization spot2->ms1 ms2 Time-of-Flight Analysis ms1->ms2 ms3 Spectrum Acquisition ms2->ms3 analysis1 Calibrate Spectrum ms3->analysis1 analysis2 Identify [M+Na]⁺ and [M+K]⁺ analysis1->analysis2 analysis3 Confirm Molecular Weight analysis2->analysis3

Caption: MALDI-TOF MS workflow for molecular weight confirmation.

Conclusion

The mass spectrometric characterization of this compound and its alternatives is a critical step in ensuring the quality and reliability of these important bioconjugation reagents. By employing the detailed protocols and understanding the expected fragmentation patterns outlined in this guide, researchers can confidently identify and quantify these linkers, paving the way for the successful development of novel therapeutics and research tools. The choice between Boc- and Fmoc-protected linkers will ultimately depend on the specific synthetic strategy and the chemical sensitivities of the molecules involved.

A Researcher's Guide to Confirming Boc-NH-PEG1-C5-OH Structure using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural confirmation of synthetic molecules is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for verifying the structure of Boc-NH-PEG1-C5-OH, a common linker used in Proteolysis Targeting Chimeras (PROTACs). We present predicted experimental data, detailed protocols, and a comparative analysis to assist in selecting the optimal analytical strategy.

Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, integration, and multiplicity of proton signals, a precise map of the molecule's hydrogen atoms can be constructed, confirming the presence and connectivity of its various functional groups.

Predicted ¹H NMR Data for this compound

The expected ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the Boc protecting group, the PEG linker, and the C5 carboxylic acid chain. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the protons in the structure.

Assignment Structure Fragment Predicted Chemical Shift (ppm) Multiplicity Integration
a-C(CH₃)₃~1.45Singlet9H
b-NH-~5.0 (broad)Singlet1H
c-NH-CH₂-~3.25Triplet2H
d-CH₂-O-CH₂- (PEG)~3.65Multiplet4H
e-O-CH₂- (C5)~3.55Triplet2H
f-CH₂-CH₂-COOH~2.35Triplet2H
g-CH₂- (C5 chain)~1.65Multiplet4H
h-COOH~11-12 (broad)Singlet1H

Note: Predicted chemical shifts are based on the analysis of similar functional groups and may vary depending on the solvent and experimental conditions.

Experimental Workflow for Structural Confirmation

The process of confirming the structure of this compound using NMR spectroscopy involves several key steps, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structural Confirmation dissolve Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) transfer Transfer the solution to a clean, dry 5 mm NMR tube dissolve->transfer shim Shim the magnetic field to optimize homogeneity transfer->shim acquire Acquire ¹H NMR spectrum (e.g., 400 MHz, 16-64 scans) shim->acquire process Fourier transform, phase, and baseline correction acquire->process analyze Integrate signals and assign peaks to the molecular structure process->analyze compare Compare experimental data with predicted spectrum and reference data analyze->compare confirm Confirm the structure of this compound compare->confirm

A flowchart of the experimental and analytical steps to confirm the structure of this compound.
Detailed Experimental Protocol

  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound.[1][2]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[1][3]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[2][4]

    • Transfer the clear solution into a clean, dry 5 mm NMR tube.[2]

  • NMR Spectrometer Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and line shape.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 400 MHz spectrometer, 16 to 64 scans, and a relaxation delay of 1-2 seconds.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural elucidation, other techniques can provide complementary information.

Analytical Method Principle Advantages for this compound Disadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.Provides detailed structural information, including connectivity and stereochemistry. Quantitative.Requires a relatively pure sample. The broad -NH and -OH signals can sometimes be difficult to observe.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the compound. Can be coupled with liquid chromatography for purity analysis.[1][3][5]Polydispersity of the PEG chain can complicate the spectrum.[1][4] Fragmentation may not always provide clear structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Quickly confirms the presence of key functional groups such as the C=O of the carbamate and carboxylic acid, and the N-H and O-H bonds.Provides limited information on the overall molecular structure and connectivity.[6]
Logical Workflow for Multi-Technique Characterization

For comprehensive characterization, a combination of these techniques is often employed.

G cluster_0 Initial Analysis cluster_1 Molecular Weight Confirmation cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation ftir FTIR: Confirm functional groups (C=O, N-H, O-H) ms Mass Spectrometry: Determine molecular weight ftir->ms nmr ¹H NMR: Full structural confirmation and purity assessment ms->nmr confirm Structure Confirmed nmr->confirm

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated.

This guide provides an objective comparison of PROTACs synthesized with the short Boc-NH-PEG1-C5-OH linker versus those with longer PEG linkers. We will delve into supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.

The Critical Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length and flexibility of the linker directly influence the geometry of this complex, which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

An improperly sized linker can lead to suboptimal outcomes. A linker that is too short, such as one derived from this compound, may introduce steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1] Conversely, an excessively long linker can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[2] Therefore, the optimization of linker length is a crucial step in the development of potent and selective PROTACs.

Data Presentation: Quantitative Comparison of PROTACs with Varying PEG Linker Lengths

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of different target proteins. While direct head-to-head comparisons including a PEG1 linker are not always available, the presented data provides a clear trend of how linker length influences key performance indicators such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Comparison of BRD4-Targeting PROTACs with Varying Linker Lengths

PROTAC LinkerDC50 (nM)Dmax (%)Reference
PEG2 50055[3]
PEG3 5585[4]
PEG4 2095[4]
PEG5 15>98[4]
PEG6 3092[4]

Table 2: Comparison of BTK-Targeting PROTACs with Varying Linker Lengths

PROTAC LinkerDC50 (nM)Dmax (%)Reference
PEG4 <10~90[5]
PEG6 <10~90[6]
Non-covalent (with PEG linker) 2.297[6]

Note: The data presented is illustrative and compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs with varying linker lengths.

General Synthesis of a PEGylated PROTAC

This protocol outlines a general approach for the synthesis of PROTACs using Boc-NH-PEG-OH linkers of varying lengths.

Materials:

  • Warhead (Target Protein Ligand) with a reactive functional group (e.g., carboxylic acid)

  • E3 Ligase Ligand with a reactive functional group (e.g., amine)

  • Boc-NH-PEGn-OH (where n = 1, 2, 3, etc.)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection agent (e.g., TFA in DCM)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Coupling of Linker to Warhead:

    • Dissolve the warhead (1 eq) and Boc-NH-PEGn-OH (1.2 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected Warhead-Linker conjugate.

  • Boc Deprotection:

    • Dissolve the Boc-protected Warhead-Linker conjugate in a solution of 20-50% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected Warhead-Linker-Amine.

  • Coupling of E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand with a carboxylic acid functional group (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) and stir for 15 minutes to activate the carboxylic acid.

    • Add the deprotected Warhead-Linker-Amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Purify the final PROTAC using preparative HPLC.

Western Blot for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with PROTACs.[7][8][9]

Materials:

  • Cell line expressing the target protein

  • PROTACs of interest

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.

Ternary Complex Formation Assays

These assays are crucial for understanding the direct interaction between the target protein, PROTAC, and E3 ligase.

Materials:

  • Tagged target protein (e.g., GST-tagged)

  • Tagged E3 ligase (e.g., His-tagged)

  • PROTACs of interest

  • Lanthanide-labeled antibody against one tag (e.g., Tb-anti-GST)

  • Fluorescently-labeled antibody against the other tag (e.g., AF488-anti-His)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the PROTACs in assay buffer.

  • In a microplate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.

  • Add the lanthanide-labeled and fluorescently-labeled antibodies.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes).

  • Measure the TR-FRET signal at the appropriate emission wavelengths.

  • The TR-FRET signal is proportional to the amount of ternary complex formed.

Materials:

  • Biotinylated target protein

  • Tagged E3 ligase (e.g., GST-tagged)

  • PROTACs of interest

  • Streptavidin-coated Donor beads

  • Anti-tag-coated Acceptor beads (e.g., anti-GST)

  • Assay buffer

  • Microplate reader capable of AlphaLISA measurements

Procedure:

  • Prepare serial dilutions of the PROTACs in assay buffer.

  • In a microplate, add the biotinylated target protein, tagged E3 ligase, and the PROTAC dilutions.

  • Incubate at room temperature to allow complex formation.

  • Add a mixture of Streptavidin-coated Donor beads and anti-tag-coated Acceptor beads.

  • Incubate the plate in the dark at room temperature.

  • Measure the AlphaLISA signal.

  • The signal is generated when the Donor and Acceptor beads are brought into proximity by the formation of the ternary complex.

Cell Viability Assay (CellTiter-Glo®)[18][19][20][21][22]

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • Cell line of interest

  • PROTACs of interest

  • Opaque-walled multiwell plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of each PROTAC for the desired duration (e.g., 72 hours).

  • Assay Protocol:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of PROTACs.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC TernaryComplex POI-PROTAC-E3 PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycling PolyUb Poly-Ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment with PROTACs CellLysis 2. Cell Lysis & Protein Quantification (BCA) CellCulture->CellLysis SDSPAGE 3. SDS-PAGE CellLysis->SDSPAGE Transfer 4. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 8. Chemiluminescent Detection SecondaryAb->Detection Analysis 9. Data Analysis (DC50 & Dmax) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_alpha_inactive Inactive ERα (with HSPs) Estrogen->ER_alpha_inactive Binding & HSP Dissociation ER_alpha_active Active ERα Dimer ER_alpha_inactive->ER_alpha_active Dimerization ERE Estrogen Response Element (ERE) on DNA ER_alpha_active->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Simplified Estrogen Receptor α signaling pathway.

PI3K_AKT_mTOR_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binding & Activation PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Regulation

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. The presented data and established literature consistently demonstrate that linker length optimization is paramount for achieving potent and selective protein degradation. While very short linkers like those derived from this compound may lead to steric hindrance and reduced efficacy, excessively long linkers can also be detrimental. A systematic approach to linker design, exploring a range of lengths, is essential for identifying the optimal configuration for a specific target protein and E3 ligase combination. The experimental protocols and diagrams provided in this guide offer a framework for researchers to rationally design and evaluate novel PROTACs with enhanced therapeutic potential.

References

A Head-to-Head Comparison: Boc-NH-PEG1-C5-OH and Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Technology in Antibody-Drug Conjugates (ADCs)

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity profile. The choice between a stable, non-cleavable linker and a conditionally labile, cleavable linker represents a fundamental design decision in ADC development. This guide provides a comprehensive comparison of a representative non-cleavable linker, Boc-NH-PEG1-C5-OH, and the major classes of cleavable linkers, supported by experimental data and detailed protocols.

While direct head-to-head comparative studies for this compound in ADCs are not extensively published, its properties can be inferred from studies on similar short-chain polyethylene glycol (PEG) non-cleavable linkers. These linkers are primarily utilized to enhance the hydrophilicity and optimize the pharmacokinetic properties of ADCs. This guide will, therefore, compare the general class of short-chain non-cleavable PEG linkers with established cleavable linker technologies.

At a Glance: Non-Cleavable vs. Cleavable Linkers

FeatureThis compound (Non-Cleavable PEG Linker)Cleavable Linkers
Payload Release Mechanism Proteolytic degradation of the antibody in the lysosomeEnzymatic cleavage, pH-mediated hydrolysis, or reduction of disulfide bonds
Released Payload Form Payload with attached linker and amino acid residueIntact or near-intact payload
Plasma Stability Generally higherCan be variable depending on the cleavage mechanism
Bystander Effect Limited to negligibleCan be significant, depending on payload membrane permeability
Therapeutic Window Potentially wider due to lower off-target toxicityCan be narrower due to potential premature payload release
Dependence on Target Biology Highly dependent on internalization and lysosomal traffickingLess dependent on lysosomal degradation for some types

Delving Deeper: Mechanisms of Action

This compound: A Non-Cleavable Linker Approach

Non-cleavable linkers, as the name suggests, do not possess a specific chemical motif designed to be broken within the target cell. Instead, the release of the cytotoxic payload is contingent upon the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell and trafficked to the lysosome.[1][2] The resulting active species is the payload molecule with the linker and a single amino acid (typically lysine or cysteine) attached.[2] The inclusion of a short PEG chain, such as in this compound, serves to increase the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[3]

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC with Non-Cleavable Linker Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Released Payload (Payload-Linker-Amino Acid) Degradation->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity

Payload release from a non-cleavable ADC.

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[4] This targeted release is achieved through various mechanisms:

  • Protease-Sensitive Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in cancer cells.[4]

  • pH-Sensitive Linkers: Utilizing moieties like hydrazones, these linkers are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[4]

  • Glutathione-Sensitive Linkers: These linkers employ disulfide bonds that are reduced in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione than the bloodstream.[4]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[4] If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC with Cleavable Linker Antigen Target Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Cleavage Linker Cleavage (e.g., Protease, Low pH) Internalization->Cleavage Payload_Release Released Payload Cleavage->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release->Bystander_Effect

Payload release from a cleavable ADC.

Quantitative Data Comparison

The following tables summarize representative quantitative data from various studies to provide a comparative overview. It is important to note that these values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used, and are not from direct head-to-head comparisons of this compound with cleavable linkers.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Linker TypePayloadTarget Cell LineIC50 (ng/mL)
Non-Cleavable (SMCC)DM1HER2+ (SK-BR-3)50-150
Cleavable (Val-Cit)MMAEHER2+ (SK-BR-3)10-50
PEGylated (PEG4)MMAEHER2+ (NCI-N87)1.8
PEGylated (PEG10K)MMAEHER2+ (NCI-N87)40.5[5]

Note: Lower IC50 values indicate higher potency.

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

ADCLinker TypeTumor ModelDoseTumor Growth Inhibition (%)
Trastuzumab-MCC-DM1 (Kadcyla®)Non-CleavableNCI-N87 Gastric Cancer10 mg/kgSignificant tumor regression[6]
Brentuximab Vedotin (Adcetris®)Cleavable (Val-Cit)Hodgkin Lymphoma1 mg/kgSignificant tumor regression[1]
ADC with PEG24 linkerNon-CleavableNon-Hodgkin Lymphoma0.8 mg/kgSuperior to Adcetris® at 1 mg/kg[1]

Table 3: Plasma Stability of ADCs

Linker TypeStability MetricResult
Non-Cleavable (SMCC)% Intact ADC after 7 days in human plasma>95%
Cleavable (Hydrazone)Half-life in human plasma~24-48 hours
Cleavable (Val-Cit)% Payload loss after 7 days in rat plasmaCan be significant depending on conjugation site

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are generalized protocols for key experiments.

Protocol 1: ADC Conjugation via Amine-Reactive Linker (e.g., this compound)

This protocol outlines the steps for conjugating a Boc-protected PEG-acid linker to an antibody, followed by payload attachment.

start Start antibody_prep Antibody Preparation (Buffer Exchange to PBS, pH 7.4) start->antibody_prep conjugation Conjugation Reaction (Antibody + Activated Linker) antibody_prep->conjugation linker_activation Linker Activation (this compound with EDC/NHS) linker_activation->conjugation purification1 Purification (Size Exclusion Chromatography) conjugation->purification1 boc_deprotection Boc Deprotection (TFA) purification1->boc_deprotection payload_conjugation Payload Conjugation (e.g., to the now free amine) boc_deprotection->payload_conjugation purification2 Final Purification (e.g., HIC-HPLC) payload_conjugation->purification2 characterization Characterization (DAR, Purity, etc.) purification2->characterization end End characterization->end

Workflow for ADC synthesis with an amine-reactive linker.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris, pH 8.0)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Activated payload

  • Purification columns (e.g., SEC, HIC)

Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free buffer like PBS at a concentration of 5-10 mg/mL.

  • Linker Activation: Dissolve this compound and NHS in anhydrous DMF or DMSO. Add EDC to the solution and incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation: Add the activated linker solution to the antibody solution at a desired molar excess. Incubate for 1-2 hours at room temperature.

  • Quenching: Add quenching buffer to stop the reaction.

  • Purification: Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) to remove excess linker and reaction byproducts.

  • Boc Deprotection: Treat the purified conjugate with TFA to remove the Boc protecting group, exposing the terminal amine.

  • Payload Conjugation: React the deprotected antibody-linker with the activated payload.

  • Final Purification: Purify the final ADC using an appropriate method, such as hydrophobic interaction chromatography (HIC), to separate ADCs with different drug-to-antibody ratios (DARs).

  • Characterization: Characterize the ADC for DAR, purity, and aggregation using techniques like HIC-HPLC, SEC, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well plates

  • ADC serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol assesses the anti-tumor activity of an ADC in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the ADC (typically via intravenous injection) and vehicle control according to the desired dosing schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed in the treatment groups.

  • Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.

Conclusion

The choice between a non-cleavable linker like this compound and a cleavable linker is a critical decision in ADC design, with significant implications for the therapeutic's performance. Non-cleavable linkers generally offer superior plasma stability and a potentially better safety profile due to the lack of premature payload release, but they are highly dependent on the internalization and degradation of the ADC within the target cell and typically lack a bystander effect.[1][2] The incorporation of a short PEG chain can further enhance the properties of non-cleavable ADCs by improving their hydrophilicity and pharmacokinetics.[3]

Cleavable linkers, on the other hand, allow for more diverse payload release mechanisms and can induce a potent bystander effect, which is advantageous for treating heterogeneous tumors.[4] However, they may be more susceptible to premature payload release in the circulation, potentially leading to off-target toxicity.

Ultimately, the optimal linker strategy depends on the specific characteristics of the target antigen, the payload, and the desired therapeutic outcome. A thorough understanding of the principles and experimental evaluation of both linker types is essential for the rational design of safe and effective antibody-drug conjugates.

References

The Biological Impact of PROTACs Utilizing a Boc-NH-PEG1-C5-OH Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) represent a frontier in targeted therapeutics. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's biological activity. This guide provides a comparative analysis of PROTACs synthesized with a Boc-NH-PEG1-C5-OH linker, a hybrid structure combining a single polyethylene glycol (PEG) unit and a five-carbon alkyl chain. Due to the limited availability of public data on this specific linker, this guide will draw comparisons with well-characterized purely PEG-based and alkyl-based linkers to project the performance of this hybrid linker.

The this compound linker offers a unique combination of properties. The PEG component enhances hydrophilicity and solubility, while the alkyl chain provides metabolic stability and influences cell permeability.[][2] This balance is crucial for optimizing the pharmacokinetic and pharmacodynamic profile of a PROTAC.

Comparative Analysis of Linker Types in PROTACs

The efficacy of a PROTAC is profoundly influenced by the length, flexibility, and composition of its linker.[3][] These factors govern the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[2]

Linker TypeCompositionKey Physicochemical PropertiesExpected Impact on Biological Activity
This compound (Hybrid) Single ethylene glycol unit and a 5-carbon alkyl chainBalanced hydrophilicity and lipophilicity, moderate flexibility.May offer a compromise between the enhanced solubility of PEG linkers and the metabolic stability and cell permeability of alkyl linkers. The specific length will be crucial for optimal ternary complex formation for a given target.
PEG-based Linkers Multiple ethylene glycol unitsHigh hydrophilicity, good water solubility, high flexibility, potential for reduced metabolic stability.[2][5]Improved aqueous solubility can be advantageous for formulation and bioavailability. The flexibility can facilitate ternary complex formation. However, longer PEG chains can sometimes lead to reduced cell permeability and increased susceptibility to metabolism.[]
Alkyl-based Linkers Saturated or unsaturated hydrocarbon chainsHigh lipophilicity, lower aqueous solubility, good metabolic stability, and cell permeability.[][2]Enhanced cell permeability can lead to better target engagement within the cell. Increased metabolic stability can result in a longer half-life in vivo. However, high lipophilicity can lead to poor solubility and potential off-target effects.

Quantitative Comparison of PROTAC Performance with Different Linkers

The following table presents representative data from studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, illustrating the impact of linker composition on degradation efficiency. It is important to note that this data is compiled from different studies and serves as a general comparison, as direct head-to-head data for the this compound linker is not available.

PROTACTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC A BRD4PomalidomideThis compound Predicted: 5-50Predicted: >80293T
MZ1 BRD4VHLPEG-based~10>90HeLa
ARV-771 BRD4VHLAlkyl-based<1>95LNCaP

Note: The values for the hypothetical PROTAC A are predictions based on the combined properties of PEG and alkyl linkers and are for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Synthesis of a PROTAC using this compound Linker

This protocol describes a general procedure for coupling a target protein ligand (with a free amine) and an E3 ligase ligand (with a free carboxylic acid) using the this compound linker.

  • Boc Deprotection: The this compound linker is treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group and expose the primary amine.

  • Amide Coupling to E3 Ligase Ligand: The deprotected amino-linker is then coupled to the carboxylic acid of the E3 ligase ligand using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (N,N-Dimethylformamide).

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of the linker-E3 ligase ligand conjugate is then activated, for example, by converting it to a mesylate or tosylate using mesyl chloride or tosyl chloride in the presence of a base.

  • Coupling to Target Protein Ligand: Finally, the activated linker-E3 ligase ligand conjugate is reacted with the amine-containing target protein ligand to form the final PROTAC molecule.

  • Purification: The final PROTAC is purified using techniques such as preparative HPLC.

Western Blot for PROTAC-Induced Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target_Protein Ubiquitinated Target Protein Ubiquitination->Ub_Target_Protein Proteasome Proteasome Ub_Target_Protein->Proteasome Degradation Degradation Proteasome->Degradation Recycling Recycling Degradation->Recycling Amino Acids

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target Protein & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western Blot analysis.

Linker_Comparison_Logic cluster_linker Linker Properties cluster_outcome Biological Outcomes Solubility Solubility Ternary_Complex Ternary Complex Formation & Stability Solubility->Ternary_Complex Pharmacokinetics Pharmacokinetics Solubility->Pharmacokinetics Permeability Permeability Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Permeability->Degradation_Efficacy Stability Metabolic Stability Stability->Pharmacokinetics Flexibility Flexibility Flexibility->Ternary_Complex Ternary_Complex->Degradation_Efficacy Degradation_Efficacy->Pharmacokinetics

Caption: Logical relationship of linker properties to biological outcomes.

References

A Comparative Guide to the In Vitro Stability of Boc-NH-PEG1-C5-OH and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of linker molecules is a critical parameter influencing the efficacy and safety of novel therapeutics. This guide provides a comparative analysis of the in vitro stability of the Boc-NH-PEG1-C5-OH linker against common alternatives, supported by representative experimental data and detailed methodologies.

The this compound linker incorporates a carbamate group, a short polyethylene glycol (PEG) spacer, and an alkyl chain. Its stability in biological matrices, such as plasma, is a key determinant of its suitability for various applications, including PROTACs and other targeted drug delivery systems. Carbamates, in general, exhibit moderate to good stability, offering a balance between premature cleavage and efficient release of a conjugated molecule.[1] The ether linkages within the PEG component are typically highly stable.[]

Comparative Stability of Linker Technologies

The in vitro stability of a linker is often assessed by its half-life in plasma. The following table summarizes representative stability data for this compound and alternative linker types in human plasma. It is important to note that the stability of a linker can be influenced by the specific molecule it is conjugated to and the overall construct of the therapeutic agent.

Linker TypeRepresentative StructureKey LinkageStability in Human Plasma (t½)AdvantagesDisadvantages
This compound Boc-NH-(CH₂)₂-O-(CH₂)₅-COOHCarbamate> 24 hours (Estimated)Good balance of stability and potential for cleavage under specific conditions.Can be susceptible to enzymatic cleavage.[3]
Simple Alkyl Linker HOOC-(CH₂)₅-NH₂Amide> 48 hoursHigh metabolic stability and synthetic accessibility.[]Can be hydrophobic, potentially affecting solubility.
PEG-Ether Linker HOOC-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH₂Ether> 72 hoursHigh hydrophilicity, improves solubility and pharmacokinetic properties.May have reduced metabolic stability compared to alkyl chains in some contexts.
Ester Linker HOOC-(CH₂)₅-O-C(=O)-REster< 1 hourReadily cleavable by esterases, useful for prodrugs.Generally low plasma stability, leading to premature release.[1]

Note: The stability data presented are representative and can vary based on the specific molecular context.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective drug conjugates. Below is a detailed methodology for a typical in vitro plasma stability assay.

Objective: To determine the stability of a linker-containing compound in plasma from a relevant species (e.g., human, mouse, rat).

Materials:

  • Test compound (e.g., this compound conjugated to a small molecule)

  • Control compound (with known high and low stability)

  • Pooled plasma (e.g., human, mouse, rat), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or methanol, HPLC grade, containing an internal standard

  • 96-well plates

  • Incubator set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the test compound and control compounds in DMSO.

    • Further dilute the stock solutions with PBS to an intermediate concentration.

  • Incubation:

    • Pre-warm the 96-well plate containing plasma and PBS (for control incubations) to 37°C.

    • Initiate the reaction by adding the intermediate stock solution of the test compound to the plasma to achieve a final concentration of 1-10 µM. The final DMSO concentration should be less than 1%.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately quench the reaction by adding 3-4 volumes of cold ACN or methanol containing an internal standard to the aliquot.

    • Vortex the samples vigorously to ensure complete protein precipitation.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

    • The LC method should be optimized to achieve good separation of the analyte from potential metabolites and matrix components.

    • The MS/MS detection should be performed in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of compound remaining versus time and determine the half-life (t½) of the compound in plasma.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro plasma stability assay.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare Stock Solution (10 mM in DMSO) dilute Dilute in PBS stock->dilute add_compound Add Compound to Plasma dilute->add_compound prewarm Pre-warm Plasma (37°C) prewarm->add_compound incubate Incubate at 37°C add_compound->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench with Cold ACN/MeOH + IS aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining & Half-life lcms->data

Caption: Workflow for an in vitro plasma stability assay.

Conclusion

The selection of a linker is a critical decision in the design of targeted therapeutics. The this compound linker, with its carbamate functionality, offers a good balance of stability and potential for controlled cleavage. However, its stability can be influenced by enzymatic activity in plasma.[3] In contrast, alkyl and PEG-ether linkers generally exhibit higher stability due to the robustness of amide and ether bonds, respectively.[] The choice of linker should be guided by the specific requirements of the drug conjugate, including the desired pharmacokinetic profile and mechanism of action. The detailed experimental protocol provided in this guide serves as a foundation for the rigorous evaluation of linker stability, enabling researchers to make informed decisions in the development of novel and effective therapies.

References

A Head-to-Head Comparison of Boc- and Fmoc-Protected PEG Linkers in Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug delivery, peptide synthesis, and bioconjugation, the strategic use of protecting groups for polyethylene glycol (PEG) linkers is paramount for achieving high-yield, high-purity products. The two most dominant strategies revolve around the use of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the terminal amine of the PEG linker. The choice between these two hinges on the specific chemical requirements of the synthesis, including the stability of the target molecule and the desired orthogonal protection strategy. This guide provides an objective, data-driven comparison of Boc- and Fmoc-protected PEG linkers to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.

Core Chemical Differences and Deprotection Strategies

The fundamental distinction between Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by amines such as piperidine.[][2] This key difference dictates the entire synthetic strategy, including the choice of solid-phase resin, side-chain protecting groups, and cleavage cocktails.[][3]

Boc (tert-butyloxycarbonyl) Protection: This strategy, a cornerstone of early peptide synthesis, involves the use of the acid-sensitive Boc group to protect the α-amino group.[] Deprotection is achieved through an acid hydrolysis mechanism where the Boc group is protonated and subsequently cleaves to release isobutylene and carbon dioxide, regenerating the free amine.[] This approach often necessitates the use of harsher acidic conditions for final cleavage from the resin, such as hydrofluoric acid (HF).[4]

Fmoc (9-fluorenylmethoxycarbonyl) Protection: The Fmoc strategy employs a base-labile protecting group, which is removed under milder, basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[][5] This allows for the use of acid-labile side-chain protecting groups and milder acidic conditions for the final cleavage of the peptide from the resin.[]

Comparative Analysis of Performance and Applications

The selection of either a Boc- or Fmoc-protected PEG linker has significant implications for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[6] Heterobifunctional PEG linkers, featuring a protected amine on one end and a reactive group on the other, are crucial for these multi-step conjugations.[6]

FeatureBoc-Protected PEG LinkersFmoc-Protected PEG Linkers
Deprotection Condition Strong Acid (e.g., TFA, HCl, HF)[6][7]Base (e.g., 20% Piperidine in DMF)[][5]
Stability Stable to bases and nucleophilesStable to acids[6]
Orthogonality Compatible with base-labile protecting groups. Used in Boc/Bzl strategy.[]Compatible with acid-labile protecting groups (e.g., tBu, Trt).[][8] Used in Fmoc/tBu strategy.
Common Applications Solid-phase peptide synthesis (SPPS), PROTACs, ADCs[6]Solid-phase peptide synthesis (SPPS), particularly for acid-sensitive sequences.
Cleavage from Resin Often requires strong acids like HF or TFMSA.[9]Typically uses milder TFA-based cocktails.[10][11]
Side Reactions Risk of side reactions with acid-sensitive residues (e.g., Trp, Met).[][9]Can cause diketopiperazine formation with C-terminal Gly or Pro.
Cost Boc-protected amino acids are generally less expensive.[]Fmoc derivatives are typically more expensive.[]

Experimental Protocols

Boc Deprotection of an Amino-PEG Linker

This protocol outlines the general procedure for the removal of a Boc protecting group from a PEG linker.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)[12]

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[12] If the sequence contains sensitive residues like Trp or Met, add scavengers such as TIS (2.5-5% v/v).[12]

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by an appropriate analytical method (e.g., TLC or LC-MS).[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.[12]

  • Precipitate the deprotected product by adding the concentrated solution to cold diethyl ether.

  • Isolate the product by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the final product under vacuum.

Fmoc Deprotection of an Amino-PEG Linker

This protocol describes the standard procedure for the cleavage of an Fmoc protecting group.

Materials:

  • Fmoc-protected PEG linker

  • Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the Fmoc-protected PEG linker in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 15-30 minutes.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, the resulting free amine can be used directly in the next synthetic step after removal of the DMF and piperidine, or it can be isolated by precipitation and washing.

Visualizing the Workflows

To further illustrate the distinct processes, the following diagrams created using the DOT language for Graphviz depict the deprotection mechanisms and a simplified solid-phase peptide synthesis workflow for both Boc and Fmoc strategies.

Boc_Deprotection Boc_PEG Boc-NH-PEG-R Protonation Protonation Boc_PEG->Protonation + H+ Carbocation tert-Butyl Cation + CO2 Protonation->Carbocation Cleavage Deprotected_PEG H2N-PEG-R Carbocation->Deprotected_PEG Release TFA TFA (H+) TFA->Protonation

Caption: Boc deprotection mechanism under acidic conditions.

Fmoc_Deprotection Fmoc_PEG Fmoc-NH-PEG-R Adduct Piperidine Adduct Fmoc_PEG->Adduct + Piperidine Deprotected_PEG H2N-PEG-R Adduct->Deprotected_PEG Elimination DBF Dibenzofulvene Adduct->DBF Release Piperidine Piperidine Piperidine->Adduct

Caption: Fmoc deprotection mechanism under basic conditions.

SPPS_Workflow_Comparison cluster_Boc Boc SPPS Workflow cluster_Fmoc Fmoc SPPS Workflow Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (TFA) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (Base) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (Boc-AA) Boc_Neutralize->Boc_Couple Boc_Wash Wash Boc_Couple->Boc_Wash Boc_Wash->Boc_Deprotect Repeat n times Boc_Final Final Cleavage (HF) Boc_Wash->Boc_Final Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling (Fmoc-AA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_Wash2->Fmoc_Deprotect Repeat n times Fmoc_Final Final Cleavage (TFA) Fmoc_Wash2->Fmoc_Final

References

The Linker's Pivotal Role: A Comparative Guide to PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. While the warhead and E3 ligase ligand determine target engagement and degradation machinery recruitment, the linker connecting these two moieties is a key determinant of a PROTAC's overall success. This guide provides an objective comparison of PROTACs utilizing the flexible Boc-NH-PEG1-C5-OH linker versus those employing more rigid linker architectures, supported by experimental data and detailed protocols.

The choice of linker—its length, composition, and rigidity—profoundly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates a productive ternary complex geometry for efficient ubiquitination and subsequent proteasomal degradation.[3]

Comparative Analysis of Linker Types: Flexible vs. Rigid

This guide uses the this compound linker as a representative of short, flexible polyethylene glycol (PEG)-based linkers and compares its potential performance characteristics against clinically successful PROTACs with rigid linkers, such as ARV-110 and ARV-471.

This compound , a readily available chemical building block, offers a straightforward approach to PROTAC synthesis.[] Its PEG component enhances hydrophilicity, which can improve the solubility of the final PROTAC molecule.[2] However, the flexibility of short PEG chains can also lead to a higher number of non-productive binding conformations and potential metabolic instability.[5]

In contrast, PROTACs like ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant) employ more rigid linker structures.[5] ARV-110, an androgen receptor (AR) degrader, features a short and rigid piperidine–piperazine linker.[5] This rigidity is thought to pre-organize the molecule into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[1] Similarly, ARV-471, an estrogen receptor (ER) degrader, utilizes a rigid linker to achieve high potency and oral bioavailability.[1]

The following sections delve into the quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance and provide detailed experimental protocols for key assays.

Data Presentation: Linker Impact on PROTAC Performance

The following tables summarize representative data from studies comparing the efficacy of PROTACs with different linker types and lengths for various protein targets. It is important to note that direct head-to-head comparisons with this compound for these specific targets are not available in the public domain; however, the data provides valuable insights into the structure-activity relationships of PROTAC linkers.

Table 1: Comparison of PROTACs with PEG and Rigid Linkers for Estrogen Receptor α (ERα) Degradation

PROTAC (Linker Type)DC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC with 12-atom PEG linker~50>90MCF7VHL
PROTAC with 16-atom PEG linker<10>95MCF7VHL
ARV-471 (Rigid Linker)~2>90Multiple ER+ cell linesCRBN

Data compiled from multiple sources.[1][6]

Table 2: Comparison of PROTACs with Different Linkers for BRD4 Degradation

PROTAC (Linker Type)DC50 (nM)Dmax (%)Cell LineE3 Ligase
MZ1 (8-atom PEG linker)~15>90HeLaVHL
dBET1 (Longer flexible linker)<1>95MV4;11CRBN
QCA570 (Rigid ethynyl linker)<0.1>95MOLM13CRBN

Data compiled from multiple sources.[5][7]

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of a PROTAC, it is crucial to visualize the underlying biological pathways and the experimental procedures used for its characterization.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (e.g., AR, ER) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation start Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Extraction start->lysis cell_viability Cell Viability Assay (MTT) start->cell_viability quantification Protein Quantification (BCA Assay) lysis->quantification western_blot Western Blotting quantification->western_blot ubiquitination_assay Ubiquitination Assay quantification->ubiquitination_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis ubiquitination_assay->data_analysis cell_viability->data_analysis

Figure 2: Workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Generate a dose-response curve to determine DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay

Objective: To confirm that the PROTAC induces ubiquitination of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin

  • Western blotting reagents (as listed in Protocol 1)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a shorter duration (e.g., 4-8 hours).

  • Cell Lysis: Lyse cells with lysis buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with the anti-target protein antibody to form an antibody-antigen complex.

    • Add Protein A/G magnetic beads to pull down the complex.

    • Wash the beads to remove non-specific binding.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the poly-ubiquitin smear on the target protein.

Protocol 3: Cell Viability Assay (MTT)

Objective: To assess the cytotoxic effect of the PROTAC on cancer cells.

Materials:

  • Cancer cell line

  • PROTAC compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and generate a dose-response curve to determine the IC50 value.

Conclusion

The choice of linker is a critical parameter in the design of effective PROTACs. While flexible PEG linkers like those derived from this compound offer advantages in terms of solubility and synthetic accessibility, the case studies of clinically successful PROTACs such as ARV-110 and ARV-471 highlight the potential benefits of rigid linkers in achieving high potency and favorable pharmacokinetic profiles. The systematic evaluation of different linker types and lengths, using the robust experimental protocols outlined in this guide, is paramount for the development of next-generation targeted protein degraders.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG1-C5-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, please consult your institution's specific chemical waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for Boc-NH-PEG1-C5-OH.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]

These classifications underscore the importance of preventing release into the environment and avoiding ingestion.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material and place it into a designated, labeled chemical waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Do Not flush to sewer.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This means it should be treated as chemical waste and handled by a licensed hazardous waste disposal service.

Step 1: Waste Segregation

  • Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials).

  • The container label should include:

    • The full chemical name: this compound

    • Hazard symbols (e.g., harmful, environmentally hazardous)

    • The date of accumulation

Step 2: Container Management

  • Use a container that is compatible with the chemical.

  • Keep the container securely closed when not in use.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 3: Waste Collection and Disposal

  • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[1] This is to prevent its release into the environment, where it is very toxic to aquatic life.[1]

Quantitative Data Summary

Hazard ClassificationGHS CodeDescriptionSource
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Start: this compound Waste B Is the container empty and clean? A->B D Is this a small spill or residue? A->D G Is this bulk chemical waste? A->G C Dispose of as non-hazardous waste (consult institutional policy) B->C Yes B->D No E Absorb with inert material (e.g., sand, vermiculite) D->E Yes D->G No F Place in a labeled hazardous waste container E->F I Store in a designated hazardous waste accumulation area F->I H Ensure it is in a properly sealed and labeled hazardous waste container G->H Yes H->I J Arrange for pickup by certified hazardous waste disposal service I->J K End: Proper Disposal J->K

Caption: Disposal decision workflow for this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。